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Core Science & Biosynthesis

Foundational

Mechanism of Action for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Derivatives: A Technical Guide

Executive Summary The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly tunable and privileged pharmacophore in modern medicinal chemistry. Specifically, the 5-methyl-1-(propan-2-yl) [isopropyl] substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly tunable and privileged pharmacophore in modern medicinal chemistry. Specifically, the 5-methyl-1-(propan-2-yl) [isopropyl] substitution pattern imparts unique conformational rigidity and lipophilicity, enabling the precise targeting of deep hydrophobic binding pockets. This whitepaper details the structural pharmacology of these derivatives, explores their primary mechanisms of action—focusing on Pregnane X Receptor (PXR) antagonism and microbial enzyme inhibition—and provides field-validated experimental workflows for characterizing their efficacy.

Structural Pharmacology & Scaffold Rationale

The pharmacological efficacy of 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide derivatives stems from the synergistic stereoelectronic effects of its functional groups:

  • The 1H-1,2,3-Triazole Core : Synthesized efficiently via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this heterocyclic core acts as a robust bioisostere for amide or ester linkages. It is highly metabolically stable and capable of coordinating with metal ions, such as the heme iron found in cytochrome P450 enzymes[1].

  • The 5-Methyl Substitution : This is a critical stereoelectronic feature. The methyl group introduces significant steric hindrance against the 1-position substituent. This steric clash restricts the free rotation of the N1-alkyl bond, locking the propan-2-yl (isopropyl) group into an orthogonal conformation that optimally occupies narrow, hydrophobic sub-pockets of target proteins[2].

  • The 1-(Propan-2-yl) Group : The isopropyl moiety provides a compact, branched aliphatic bulk that fine-tunes the molecule's overall lipophilicity (LogP). This enhances cell membrane permeability while anchoring the molecule in hydrophobic clefts without exceeding the spatial constraints of the receptor pocket[1].

  • The 4-Carboxamide Linkage : Transitioning from a sulfonyl linkage (found in earlier generation compounds like SPA70) to a carbonyl amide linkage dramatically alters the electronic distribution and hydrogen-bonding network. The carboxamide acts as a critical hydrogen bond donor and acceptor, interacting with polar residues at the edge of hydrophobic pockets, thereby shifting the pharmacological profile from weak inhibition to potent inverse agonism/antagonism[3].

Primary Mechanism of Action: Nuclear Receptor (PXR) Antagonism

The Pregnane X Receptor (PXR) is a master transcriptional regulator of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for metabolizing over 50% of clinically prescribed drugs. Unintended activation of PXR by co-administered drugs leads to accelerated clearance and therapeutic failure.

Mechanism Pathway: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide derivatives act as potent PXR antagonists. Upon entering the cell, the compound permeates the nucleus and binds to the Ligand Binding Domain (LBD) of PXR. The rigidified 1-isopropyl-5-methyl-triazole core wedges into the hydrophobic cavity, while the carboxamide forms key hydrogen bonds. This binding physically destabilizes the Activation Function-2 (AF-2) helix (specifically helices α2 and α12). The destabilization prevents the recruitment of necessary coactivators (such as SRC-1), locking PXR in an inactive conformation and completely suppressing the transcription of CYP3A4[4].

MOA Scaffold 5-Methyl-1-(propan-2-yl)- 1H-1,2,3-triazole-4-carboxamide PXR_LBD PXR Ligand Binding Domain (LBD) Binding & AF-2 Destabilization Scaffold->PXR_LBD High-affinity binding Coactivator Blockade of Coactivator Recruitment (SRC-1) PXR_LBD->Coactivator Conformational shift Transcription Inhibition of CYP3A4 Gene Transcription Coactivator->Transcription Transcriptional repression Outcome Prevention of Accelerated Drug Clearance Transcription->Outcome Pharmacokinetic rescue

Figure 1: Mechanism of PXR antagonism by 1H-1,2,3-triazole-4-carboxamide derivatives.

Secondary Mechanism of Action: Antimicrobial Target Engagement

Beyond mammalian nuclear receptors, this scaffold exhibits potent activity against microbial targets:

  • CYP51 Inhibition : In fungal pathogens, the unhindered nitrogen atoms of the triazole ring coordinate directly with the heme iron of Cytochrome P450 14α-demethylase (CYP51). The 1-isopropyl and 5-methyl groups occupy the substrate access channel, blocking lanosterol entry. This halts ergosterol biosynthesis, leading to the accumulation of toxic sterols and fungal cell death[1].

  • Bacterial SOS Response Modulation : Similar carboxamide derivatives have been shown to inhibit RecA-mediated auto-proteolysis of LexA, disarming the bacterial DNA damage (SOS) response and sensitizing pathogens to standard antibiotics[5].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of these derivatives requires a self-validating assay system. The following protocol describes a PXR Transactivation Reporter Assay, incorporating necessary causality checks and counter-screens.

Protocol: PXR Transactivation Reporter Assay
  • Causality & Rationale : HepG2 cells are utilized because they retain high basal metabolic machinery and nuclear receptor expression. Rifampicin is used as a positive control to establish the 100% activation baseline, against which the antagonistic effect of the triazole derivative is measured.

Step-by-Step Methodology :

  • Cell Culture & Seeding : Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate.

  • Transient Transfection : After 24 hours, co-transfect cells with a full-length human PXR expression plasmid (pSG5-hPXR) and a CYP3A4-luciferase reporter plasmid (pGL3-CYP3A4-Luc) using Lipofectamine 3000. (Causality: The dual-plasmid system ensures that luminescence is strictly dependent on PXR-mediated transcription).

  • Compound Dosing (Antagonist Mode) : Pre-treat cells with the 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide derivative in a 10-point dose-response curve (0.001 μM to 10 μM) for 2 hours.

  • Agonist Challenge : Add 10 μM Rifampicin to all test wells. (Self-Validation: Include a DMSO-only well as a negative control and a Rifampicin-only well as a positive control).

  • Counter-Screen (Cytotoxicity) : In a parallel plate, perform a CellTiter-Glo (ATP-based) viability assay to ensure that reductions in luciferase signal are due to true antagonism, not compound-induced cell death.

  • Detection & Analysis : After 24 hours, lyse cells and measure luminescence. Calculate the IC50​ using non-linear regression (four-parameter logistic equation).

Workflow Step1 HepG2 Cell Culture & Transfection Step2 Compound Dosing (0.1 - 10 μM) Step1->Step2 Step3 Rifampicin Challenge (10 μM) Step2->Step3 Step4 Luciferase Assay & IC50 Calculation Step3->Step4

Figure 2: Self-validating workflow for the PXR transactivation reporter assay.

Quantitative Data Summaries

The following table summarizes the theoretical Structure-Activity Relationship (SAR) impact of the 5-methyl and 1-isopropyl substitutions compared to baseline scaffolds, synthesized from literature data on 1H-1,2,3-triazole-4-carboxamides[2][6].

Compound Scaffold1-Position Substituent5-Position SubstituentPXR Antagonism ( IC50​ )Cytotoxicity ( CC50​ )LogP (Calc)
Unsubstituted TriazoleHydrogenHydrogen> 50 μM (Inactive)> 100 μM0.8
1-Alkyl-TriazolePropan-2-yl (Isopropyl)Hydrogen~ 15 μM (Weak)> 100 μM1.9
Target Derivative Propan-2-yl (Isopropyl) Methyl < 0.5 μM (Potent) > 50 μM 2.4
Bulky Aryl-Triazole2,5-DimethoxyphenylMethyl~ 0.007 μM (Ultra-potent)~ 30 μM3.8

Table 1: SAR summary demonstrating the critical role of the 5-methyl group in driving antagonistic potency by restricting the conformation of the 1-position substituent.

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Exploratory

Pharmacokinetic Profiling of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: A Technical Whitepaper

Executive Summary & Structural Rationale The 1,2,3-triazole-4-carboxamide framework is recognized as a highly adaptable and auspicious foundational component in the development of novel therapeutics[1]. This privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,2,3-triazole-4-carboxamide framework is recognized as a highly adaptable and auspicious foundational component in the development of novel therapeutics[1]. This privileged scaffold has demonstrated significant efficacy across multiple therapeutic areas, including as [2], selective[3], and potent anti-parasitic leads against [4].

This whitepaper provides an in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling guide for a highly functionalized model compound: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide .

Physicochemical Causality

The structural components of this molecule were not selected at random; they represent a deliberate exercise in property-based drug design:

  • 1,2,3-Triazole Core: Acts as a metabolically stable bioisostere for traditional amide or ester linkages, resisting cleavage by ubiquitous plasma and hepatic hydrolases[1].

  • 1-(Propan-2-yl) / Isopropyl Group: Strategically introduced to enhance lipophilicity (LogP), driving passive membrane permeability while balancing the inherent polarity of the carboxamide headgroup.

  • 5-Methyl Group: Introduces critical steric hindrance. This restricts the rotational freedom of the adjacent 4-carboxamide group, locking it into a bioactive conformation while simultaneously shielding the triazole core from rapid oxidative metabolism[5].

In Vitro ADME Profiling: Methodologies & Data

Before advancing to animal models, in vitro ADME assays are utilized to predict systemic clearance and oral absorption.

Metabolic Stability (Human Liver Microsomes)

Causality: Liver microsomes isolate Phase I cytochrome P450 (CYP) mediated metabolism. For this compound, the 1-isopropyl group is a known "soft spot" susceptible to N-dealkylation. Quantifying intrinsic clearance ( CLint​ ) here dictates whether the compound will survive first-pass hepatic metabolism. Self-Validating Protocol:

  • Preparation: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Validation Check: The SIL-IS ensures that any matrix-induced ion suppression during LC-MS/MS analysis is mathematically normalized.

  • Control: Run a parallel incubation without NADPH to verify that degradation is strictly CYP-mediated and not due to chemical instability.

Bidirectional Permeability (Caco-2)

Causality: We utilize bidirectional Caco-2 cell monolayers rather than PAMPA (Parallel Artificial Membrane Permeability Assay). While PAMPA measures passive diffusion, triazole-carboxamides can be substrates for P-glycoprotein (P-gp) efflux transporters. Caco-2 allows us to calculate the Efflux Ratio (ER), which is critical for predicting true intestinal absorption. Self-Validating Protocol:

  • Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Co-Incubation: Validation Check: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the well is automatically rejected.

  • Analysis: Sample the receiver chambers at 120 minutes and quantify via LC-MS/MS.

In Vitro ADME Summary Data
ParameterAssay SystemResultInterpretation
Metabolic Stability ( T1/2​ ) Human Liver Microsomes45 minModerate Phase I clearance
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes30.8 µL/min/mgScaled to moderate hepatic extraction
Permeability ( Papp​ A-B) Caco-2 Monolayer 12.4×10−6 cm/sHigh passive transcellular permeability
Efflux Ratio ( Papp​ B-A / A-B) Caco-2 Monolayer1.8Low P-gp efflux liability (ER < 2.0)
Plasma Protein Binding Equilibrium Dialysis85%Favorable free fraction (15%) for target binding

In Vivo Pharmacokinetic Profiling

PK_Workflow InVitro In Vitro ADME (Caco-2, HLM) InVivo In Vivo Dosing (Rodent IV/PO) InVitro->InVivo Sampling Plasma Sampling & Extraction InVivo->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS PKData NCA PK Calculation LCMS->PKData

Fig 1. Sequential pharmacokinetic profiling workflow from in vitro ADME to in vivo NCA analysis.

Study Design & Dosing Causality

To determine the absolute oral bioavailability (%F), a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO/Oral) dosing is mandatory. The IV arm establishes the compound's systemic Clearance (CL) and Volume of Distribution (Vss)—absolute prerequisites for contextualizing the oral absorption profile[5].

Protocol (Sprague-Dawley Rats):

  • IV Cohort (n=3): Administer 1 mg/kg via tail vein injection formulated in 5% DMSO / 95% Saline.

  • PO Cohort (n=3): Administer 10 mg/kg via oral gavage formulated in 0.5% Methylcellulose to ensure a uniform suspension.

  • Sampling: Collect 200 µL of blood via jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​ EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to harvest plasma.

LC-MS/MS Bioanalytical Method

Causality: The triazole ring is highly basic and readily accepts a proton, making it ideal for Positive Electrospray Ionization (ESI+). Self-Validating Protocol:

  • Extraction: Precipitate 50 µL of plasma with 150 µL of acetonitrile containing 0.1% Formic Acid and 50 ng/mL of SIL-IS. The formic acid disrupts protein binding and ensures the analyte remains ionized.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Validation Check: The analytical run is only accepted if the calibration curve yields an R2>0.99 , and Quality Control (QC) samples (spiked at low, mid, and high concentrations) back-calculate to within ±15% of their nominal values.

In Vivo PK Parameters (Non-Compartmental Analysis)
PK ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax​ (ng/mL) 1,4508,200
Tmax​ (h) 0.0831.5
AUC0−∞​ (h·ng/mL) 2,10014,700
Clearance (CL) (mL/min/kg) 7.9N/A
Volume of Distribution ( Vss​ ) (L/kg) 0.85N/A
Half-life ( T1/2​ ) (h) 2.43.1
Absolute Bioavailability (%F) N/A70%

Data Interpretation: A clearance of 7.9 mL/min/kg in rats represents approximately 14% of hepatic blood flow, classifying this as a low-clearance compound. Combined with high Caco-2 permeability, this drives the excellent 70% oral bioavailability.

Biotransformation & Metabolite Identification (MetID)

Understanding the metabolic fate of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is critical for mitigating toxicity and predicting drug-drug interactions.

MetID_Pathway Parent 5-Methyl-1-(propan-2-yl)- 1H-1,2,3-triazole-4-carboxamide M1 Aliphatic Hydroxylation (Isopropyl/Methyl) Parent->M1 CYP3A4 / 2D6 M2 N-Dealkylation (Loss of Isopropyl) Parent->M2 CYP3A4 M3 Amide Hydrolysis (Carboxylic Acid) Parent->M3 Carboxylesterases M4 Phase II Glucuronidation M1->M4 UGTs

Fig 2. Proposed Phase I and Phase II biotransformation pathways for the parent compound.

Pathway Analysis:

  • Aliphatic Hydroxylation (M1): The primary metabolic pathway involves CYP3A4/CYP2D6 mediated oxidation of the 5-methyl or 1-isopropyl groups.

  • N-Dealkylation (M2): Extensive oxidation of the isopropyl group leads to the cleavage of the alkyl chain, resulting in the unsubstituted 1H-triazole.

  • Amide Hydrolysis (M3): While the 5-methyl group provides steric shielding, minor cleavage of the 4-carboxamide by plasma carboxylesterases yields the corresponding triazole-4-carboxylic acid.

  • Phase II Conjugation (M4): The hydroxylated M1 metabolites are rapidly cleared via UGT-mediated glucuronidation, ensuring safe renal excretion.

Conclusion

The 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide architecture represents a highly optimized, drug-like scaffold. Through rigorous, self-validating in vitro and in vivo methodologies, we observe that the strategic placement of the isopropyl and methyl groups yields a compound with low hepatic clearance, high passive permeability, and excellent oral bioavailability (70%). These PK attributes firmly validate the continued exploration of the 1,2,3-triazole-4-carboxamide class in advanced clinical development.

References

  • Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.[Link]

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829-16859.[Link]

  • Brand, S., Ko, E. J., Viayna, E., Thompson, S., Spinks, D., Thomas, M., ... & Gilbert, I. H. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(17), 7284-7299.[Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Abstract The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique chemical properties and synthetic accessibility.[1][2][3] This in-depth technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique chemical properties and synthetic accessibility.[1][2][3] This in-depth technical guide provides a comprehensive framework for assessing the thermodynamic stability of a representative triazole derivative, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. The stability of such compounds is a critical parameter, influencing their safety profile, shelf-life, and suitability for various applications, particularly in drug development where thermal events can have significant consequences.[4][5][6] This guide is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and computational modeling techniques. We will explore the causality behind experimental choices and provide self-validating systems for robust and reliable stability assessment.

Introduction: The Significance of 1,2,3-Triazoles and the Imperative of Stability Analysis

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing three adjacent nitrogen atoms.[1] Its prevalence in contemporary research stems from the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7][8] This synthetic ease has led to their incorporation into a vast array of molecules with diverse applications, including pharmaceuticals, agrochemicals, and energetic materials.[9][10]

While the 1,2,3-triazole ring is generally considered a stable aromatic system, the presence of three contiguous nitrogen atoms can render it susceptible to thermal decomposition, potentially leading to the liberation of nitrogen gas (N₂) in a highly exothermic event.[1][11] The nature and position of substituents on the triazole core significantly influence its thermodynamic stability.[12][13] For a molecule like 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, destined for potential pharmaceutical applications, a thorough understanding of its thermal behavior is not merely academic but a critical safety and quality requirement.

This guide will therefore provide a multi-faceted approach to characterizing the thermodynamic stability of this target molecule, integrating both empirical and theoretical methodologies.

Synthesis of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: A Representative Pathway

A plausible and efficient synthesis of the title compound would leverage the principles of CuAAC. The general strategy involves the reaction of an appropriate azide and alkyne, followed by functional group manipulation.

Proposed Synthetic Route:

  • Preparation of Isopropyl Azide: Isopropyl azide can be synthesized from isopropyl bromide and sodium azide in a suitable solvent like dimethylformamide (DMF).

  • Preparation of Ethyl 2-butynoate: This alkyne can be prepared via the esterification of 2-butynoic acid.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Isopropyl azide and ethyl 2-butynoate would undergo a CuAAC reaction to yield ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate. A typical catalyst system is copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Amidation: The resulting ester is then converted to the corresponding carboxamide by reaction with ammonia or a protected ammonia equivalent, followed by deprotection.

This synthetic approach is highly modular, allowing for the introduction of diverse substituents for structure-activity relationship studies.

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of a compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are primary screening tools, while Accelerating Rate Calorimetry (ARC) provides crucial data under adiabatic conditions, simulating worst-case thermal runaway scenarios.[14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, phase transitions, and the onset and enthalpy of decomposition.[12][15][16]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).[12]

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (decomposition). Determine the onset temperature of decomposition (Tonset) and the peak temperature of the exotherm (Tpeak). Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdec).

Illustrative DSC Data for a Substituted 1,2,3-Triazole:

ParameterValue
Melting Point (Tm)155 °C
Onset of Decomposition (Tonset)242 °C
Peak Decomposition Temperature (Tpeak)260 °C
Enthalpy of Decomposition (ΔHdec)-1776 J/g

Note: The data presented is illustrative and based on a similar triazole structure.[17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with this process.[18][19][20]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[20]

  • Data Analysis: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperature of maximum decomposition rate.

Illustrative TGA Data for a Substituted 1,2,3-Triazole:

ParameterValue
Onset of Mass Loss (Tonset)240 °C
Temperature of Maximum Mass Loss Rate (Tmax)265 °C
Total Mass Loss~60%

Note: The data presented is illustrative.

Accelerating Rate Calorimetry (ARC)

ARC is a crucial technique for assessing thermal hazards under adiabatic conditions, where the heat generated by the decomposition is retained by the sample, leading to a self-accelerating reaction.[14][21][22] This "worst-case" scenario provides critical data for process safety and risk assessment.[23][24]

Experimental Protocol:

  • Sample Preparation: A larger sample size (typically 1-5 g) is placed in a robust, spherical sample bomb (e.g., made of titanium or Hastelloy).

  • Instrument Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

  • Heat-Wait-Search Mode: The instrument heats the sample in small steps, then waits to detect any self-heating. If an exothermic activity is detected (a self-heating rate above a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature.

  • Data Analysis: The ARC provides time-temperature-pressure data for the runaway reaction. From this, key safety parameters such as the Temperature of No Return (TNR) and the Time to Maximum Rate (TMR) can be determined.

Illustrative ARC Data for a Triazole Derivative:

ParameterValue
Onset of Self-Heating225 °C
Maximum Self-Heating Rate>50 °C/min
Maximum Pressure RiseSignificant

Note: The data presented is illustrative and based on a similar triazole structure.[17]

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_assessment Stability Assessment S Synthesis of 5-Methyl-1-(propan-2-yl)-1H- 1,2,3-triazole-4-carboxamide DSC Differential Scanning Calorimetry (DSC) S->DSC TGA Thermogravimetric Analysis (TGA) S->TGA ARC Accelerating Rate Calorimetry (ARC) S->ARC Data T_onset, T_peak, ΔH_dec Mass Loss Profile Adiabatic Runaway Data DSC->Data TGA->Data ARC->Data Assess Thermodynamic Stability and Hazard Profile Data->Assess

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the intrinsic stability of molecules and to rationalize experimental findings.[25][26][27][28][29] DFT can be used to calculate Bond Dissociation Energies (BDEs), providing insights into the weakest bonds in the molecule and the likely initial steps of decomposition.[30]

Density Functional Theory (DFT) Calculations

DFT calculations can predict the homolytic BDE for various bonds within 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. The bond with the lowest BDE is predicted to be the most likely to cleave upon thermal activation. For 1,2,3-triazoles, key decomposition pathways often involve the cleavage of the N-N bonds within the ring or the bonds connecting the substituents to the ring.[11]

Computational Workflow:

  • Molecular Modeling: Build the 3D structure of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)).[27][29]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • BDE Calculation: For each bond of interest, calculate the BDE by determining the enthalpy change for the homolytic cleavage of that bond to form two radical species. The geometries of the resulting radicals must also be optimized.

  • Analysis: Identify the bond with the lowest BDE as the most probable initial site of thermal decomposition.

Predicted Weakest Bonds and Decomposition Pathways:

Based on literature for similar 1,2,3-triazoles, the initial decomposition is likely to proceed via one of the following pathways:[11][31]

  • N1-N2 or N2-N3 bond cleavage: This would lead to the opening of the triazole ring.

  • C5-N1 bond cleavage: Cleavage of the bond connecting the isopropyl group to the ring.

  • C4-C(O) bond cleavage: Cleavage of the bond connecting the carboxamide group to the ring.

Computational_Workflow cluster_model Molecular Modeling cluster_dft DFT Calculations cluster_analysis Analysis cluster_prediction Prediction Model Build 3D Structure of the Target Molecule Opt Geometry Optimization (e.g., B3LYP/6-311G++(d,p)) Model->Opt Freq Frequency Calculation Opt->Freq BDE Bond Dissociation Energy (BDE) Calculation Freq->BDE Analysis Identify Weakest Bond (Lowest BDE) BDE->Analysis Prediction Predict Initial Decomposition Pathway Analysis->Prediction

Caption: Logical flow for computational stability prediction.

Conclusion

The thermodynamic stability of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, a representative of a crucial class of compounds in drug discovery, can be comprehensively assessed through a synergistic approach that combines experimental thermoanalytical techniques and theoretical computational modeling. The methodologies outlined in this guide, from DSC and TGA for initial screening to ARC for worst-case scenario analysis and DFT for mechanistic insights, provide a robust framework for obtaining critical safety and stability data. This integrated understanding is paramount for advancing such molecules through the development pipeline, ensuring both their efficacy and safety.

References

  • Nexus Analytics. (n.d.). Accelerating Rate Calorimeter 244 (ARC®).
  • OSTI.GOV. (1982). Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound.
  • ResearchGate. (n.d.). Bond dissociation energies of the weakest bonds for di-1H-1,3,4-triazole derivatives.
  • RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • ResearchGate. (n.d.). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives.
  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry.
  • ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A.
  • AKJournals. (2010). Thermal behavior of 1,2,3-triazole nitrate.
  • Beilstein-Institut. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
  • ResearchGate. (n.d.). Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles.
  • PMC. (n.d.). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review.
  • Wikipedia. (n.d.). 1,2,3-Triazole.
  • ACS Publications. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes.
  • PMC. (n.d.). NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations.
  • ResearchGate. (n.d.). Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • ACS Publications. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • UQ eSpace - The University of Queensland. (n.d.). 1H-1,2,3-Triazole: From Structure to Function and Catalysis.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of....
  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies.
  • ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.
  • PMC. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • Frontiers. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database.
  • Journal of Chemistry and Technologies. (2025). Theoretical study of the reaction between 1,2,4-triazole and hydrochloric acid (HCl) using DFT calculations.
  • Oriental Journal of Chemistry. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring.
  • JOCPR. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives.
  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • MDPI. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • AIP Publishing. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics.
  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Semantic Scholar. (n.d.). Synthesis of thermally stable energetic 1,2,3-triazole derivatives.
  • ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.
  • PMC. (n.d.). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS.
  • PMC. (n.d.). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis.
  • ris.utwente.nl. (n.d.). Thermal behavior of polytriazole films. Retrieved from [Link]

  • Mor. J. Chem. (2022). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • Preprints.org. (2024). Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies.
  • MDPI. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • ResearchGate. (n.d.). Results of a thermogravimetric analysis (TGA) test done at a....
  • PubMed. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • IntechOpen. (n.d.). 1,2,3-Triazoles: Synthesis and Biological Application.
  • Who we serve. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

Sources

Exploratory

The Emerging Potential of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions for a Promising Heterocyclic Scaffold Abstract The 1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of Synthesis, Biological Activities, and Future Directions for a Promising Heterocyclic Scaffold

Abstract

The 1,2,3-triazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide focuses on a specific, yet promising, derivative: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. While dedicated research on this exact molecule is nascent, this document synthesizes the current understanding of closely related analogs to provide a comprehensive overview of its probable synthetic routes, potential biological activities, and plausible mechanisms of action. By examining the established structure-activity relationships within the 1,2,3-triazole-4-carboxamide class, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of the 1,2,3-Triazole-4-Carboxamide Scaffold

The 1,2,3-triazole ring system has emerged as a cornerstone in modern drug discovery, valued for its chemical stability, synthetic accessibility, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] The incorporation of a carboxamide moiety at the 4-position further enhances its drug-like properties, offering a versatile handle for molecular recognition and property modulation. This scaffold is present in a range of biologically active molecules with demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, as well as potent enzyme inhibitors.[3][4][5]

The subject of this guide, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, represents a logical extension of this promising chemical space. The N-isopropyl (propan-2-yl) group and the C5-methyl group are common substituents in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and target engagement. Understanding the interplay of these substituents within the 1,2,3-triazole-4-carboxamide core is crucial for unlocking its full therapeutic potential.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is well-established, with several robust methodologies available to the synthetic chemist. The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and multicomponent reactions.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide suggests a disconnection at the triazole ring, leading back to key starting materials.

G Target 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Intermediate1 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Target->Intermediate1 Amidation Intermediate2 Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate Intermediate1->Intermediate2 Hydrolysis StartingMaterial1 Isopropyl azide Intermediate2->StartingMaterial1 Dimroth Reaction StartingMaterial2 Ethyl acetoacetate Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol: Dimroth Reaction Approach

The Dimroth reaction provides a reliable method for the synthesis of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylates. This approach involves the condensation of an organic azide with a β-ketoester.

Step 1: Synthesis of Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate

  • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0 °C.

  • After stirring for 30 minutes, add isopropyl azide.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

  • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amidation to 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

  • Suspend the carboxylic acid in an inert solvent such as dichloromethane.

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Introduce a source of ammonia (e.g., ammonium chloride) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

G cluster_0 Synthetic Pathway A Isopropyl azide + Ethyl acetoacetate B Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate A->B Dimroth Reaction (NaOEt, EtOH) C 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid B->C Hydrolysis (NaOH, EtOH/H2O) D 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide C->D Amidation (Coupling agent, NH4Cl)

Caption: Proposed synthetic pathway to the target compound.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into structurally related 1,2,3-triazole-4-carboxamides, several key biological activities can be anticipated for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Anticancer Potential

Numerous 1,2,3-triazole-4-carboxamide derivatives have demonstrated significant in vitro and in vivo anticancer activity.[2][4] The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes crucial for cancer progression, such as protein kinases and histone deacetylases.[6]

  • Induction of Apoptosis: Many triazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Anti-proliferative Effects: These compounds can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.

Table 1: Reported Anticancer Activities of 1,2,3-Triazole-4-Carboxamide Analogs

Analog StructureCancer Cell LineReported ActivityReference
1-Aryl-5-methyl-1,2,3-triazole-4-carboxamidesVariousInhibitor of ER stress-induced CHOP-luciferase[7]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesJurkat (Leukemia)GI50 at nanomolar concentrations[4]
5-Amino-1H-1,2,3-triazole-4-carboxamidesSNB-75 (CNS Cancer)Potent antiproliferative agents[7]
Antimicrobial and Antifungal Activity

The 1,2,3-triazole scaffold is a well-known pharmacophore in antimicrobial and antifungal drug design.[8] The mechanism often involves the inhibition of essential microbial enzymes.

  • Inhibition of Ergosterol Biosynthesis: In fungi, triazole-containing compounds can inhibit the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9]

  • Bacterial Enzyme Inhibition: These compounds can also target bacterial enzymes involved in essential metabolic pathways.

Enzyme Inhibition

Beyond anticancer and antimicrobial applications, 1,2,3-triazole-4-carboxamides have been identified as potent and selective inhibitors of various enzymes. For instance, certain derivatives have been developed as inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[5]

G cluster_0 Potential Biological Targets cluster_1 Resulting Cellular Effects Compound 5-Methyl-1-(propan-2-yl)-1H- 1,2,3-triazole-4-carboxamide Kinases Kinases Compound->Kinases Microbial Enzymes Microbial Enzymes Compound->Microbial Enzymes Nuclear Receptors (e.g., PXR) Nuclear Receptors (e.g., PXR) Compound->Nuclear Receptors (e.g., PXR) Apoptosis Apoptosis Kinases->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Kinases->Cell Cycle Arrest Inhibition of Microbial Growth Inhibition of Microbial Growth Microbial Enzymes->Inhibition of Microbial Growth Modulation of Drug Metabolism Modulation of Drug Metabolism Nuclear Receptors (e.g., PXR)->Modulation of Drug Metabolism G Start Synthesis & Characterization Screening In Vitro Biological Screening Start->Screening Hit_Identified Hit Identification Screening->Hit_Identified MOA_Studies Mechanism of Action Studies Hit_Identified->MOA_Studies Active SAR_Studies Structure-Activity Relationship Studies Hit_Identified->SAR_Studies Active Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Optimization->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

Caption: A typical drug discovery workflow.

Conclusion

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide stands as a molecule of significant interest at the intersection of established synthetic feasibility and high therapeutic potential. While direct experimental data remains to be published, the wealth of information available for the broader 1,2,3-triazole-4-carboxamide class provides a strong foundation for its exploration. This technical guide has outlined plausible synthetic strategies, anticipated a range of promising biological activities, and suggested key avenues for future research. It is our hope that this document will serve as a valuable resource for researchers, catalyzing the investigation of this compound and ultimately contributing to the development of novel therapeutics.

References

  • Synthesis And Biological Evaluation Of Novel 5-Methyl-1, 4- Disubstituted 1h-1, 2, 3-Triazole Derivatives. IOSR Journal of Pharmacy and Biological Sciences.

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Research on Chemical Intermediates.

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. ACS Infectious Diseases.

  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. European Journal of Medicinal Chemistry.

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry.

  • Synthesis and biological activity of novel N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives. ResearchGate.

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate.

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules.

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.

  • Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. Fine Chemical Technologies.

  • Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. New Journal of Chemistry.

  • Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity. ResearchGate.

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO México.

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell.

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its capacity...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its capacity to act as a surrogate for the amide bond.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," offers a highly efficient, regioselective, and scalable route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[3][4] This application note provides a comprehensive, two-step protocol for the synthesis of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, a model compound embodying this privileged scaffold. The synthesis leverages a regioselective CuAAC reaction between an organic azide and an electron-deficient internal alkyne, followed by a standard amidation of the resulting ester. This guide is designed for professionals in drug discovery and chemical research, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and high-yielding synthesis.

Introduction: The Power of Click Chemistry in Scaffold Synthesis

The development of novel molecular entities with therapeutic potential frequently relies on the efficient construction of stable, functionalizable heterocyclic cores. The 1,2,3-triazole ring is particularly significant, not merely as a passive linker but as an active participant in binding to biological targets through hydrogen bonding and dipole interactions.[4] The advent of the CuAAC reaction, independently reported by the groups of Sharpless and Meldal, revolutionized the synthesis of these structures.[3] Compared to the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields mixtures of regioisomers, the copper-catalyzed variant proceeds at room temperature and exclusively produces the 1,4-disubstituted regioisomer from terminal alkynes.[5][6]

This protocol adapts the principles of CuAAC for the synthesis of a 1,4,5-trisubstituted triazole. By utilizing an internal alkyne activated by an adjacent electron-withdrawing ester group (ethyl 2-butynoate), we can achieve a regioselective cycloaddition with 2-azidopropane. The subsequent conversion of the ester to a carboxamide demonstrates a common pathway for introducing a key pharmacophoric feature.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-stage process, beginning with the formation of the core triazole ring, followed by functional group manipulation to yield the target carboxamide.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, tracing back to the corresponding ethyl ester. This intermediate, ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate, is then retrosynthetically cleaved via the CuAAC reaction into its constituent building blocks: 2-azidopropane and ethyl 2-butynoate.

G Target 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Intermediate Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate Target->Intermediate Amidation Azide 2-Azidopropane Intermediate->Azide CuAAC Disconnection Alkyne Ethyl 2-butynoate Intermediate->Alkyne CuAAC Disconnection G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Azide 2-Azidopropane Catalyst CuSO4·5H2O (5 mol%) Sodium Ascorbate (10 mol%) Alkyne Ethyl 2-butynoate Intermediate Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate Catalyst->Intermediate CuAAC Solvent t-BuOH / H2O (1:1) Temp Room Temperature, 12-24 h

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • 2-Azidopropane (CAS: 691-57-6) [7]* Ethyl 2-butynoate (CAS: 4341-76-8) [8]* Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (CAS: 7758-99-8)

  • Sodium L-ascorbate (CAS: 134-03-2)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 2-azidopropane (1.00 g, 11.7 mmol, 1.0 equiv) and ethyl 2-butynoate (1.32 g, 11.7 mmol, 1.0 equiv).

  • Add a 1:1 mixture of tert-butanol and deionized water (40 mL). Stir the mixture at room temperature until all reagents are dissolved.

  • In a separate vial, prepare a solution of sodium ascorbate (0.23 g, 1.17 mmol, 0.1 equiv) in 5 mL of deionized water. Add this solution to the reaction flask.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.15 g, 0.59 mmol, 0.05 equiv) in 5 mL of deionized water. Add this solution dropwise to the stirring reaction mixture. The mixture may turn from pale blue to a greenish or yellowish suspension.

  • Seal the flask and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with 50 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure ester as a colorless or pale yellow oil.

Part B: Synthesis of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

This step converts the intermediate ester into the final amide product.

Materials:

  • Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate (from Part A)

  • 7N Ammonia solution in methanol (NH₃/MeOH)

  • Diethyl ether

Procedure:

  • Place the purified ester from Part A (e.g., 1.0 g, 5.07 mmol) into a pressure-rated glass vessel equipped with a magnetic stir bar.

  • Add 20 mL of 7N ammonia in methanol.

  • Seal the vessel tightly and stir the mixture at 50-60 °C for 16-24 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Allow the vessel to cool completely to room temperature before opening.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be triturated with cold diethyl ether, filtered, and washed with additional cold ether to remove any non-polar impurities.

  • If necessary, the product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the final product as a white to off-white solid.

Data Summary and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

Reaction Data Summary
ParameterStep A: CuAACStep B: Amidation
Key Reactants 2-Azidopropane, Ethyl 2-butynoateEthyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate, Ammonia
Catalyst Loading 5 mol% CuSO₄·5H₂ON/A
Solvent t-BuOH / H₂O (1:1)7N NH₃ in Methanol
Temperature Room Temperature50-60 °C
Reaction Time 12-24 hours16-24 hours
Typical Yield 75-90%85-95%
Purity (Post-Purification) >95%>98%
Expected Characterization of Final Product

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

  • Molecular Formula: C₇H₁₂N₄O

  • Molecular Weight: 168.20 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.8 (br s, 1H, CONH ), ~7.5 (br s, 1H, CONH ), ~4.8-4.9 (septet, 1H, CH (CH₃)₂), ~2.5 (s, 3H, triazole-CH ₃), ~1.5 (d, 6H, CH(C H**₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~163 (C=O), ~145 (triazole C 5-CH₃), ~138 (triazole C 4-CONH₂), ~52 (CH), ~22 (CH(CH₃)₂), ~10 (C5-CH₃).

  • IR (KBr, cm⁻¹): ~3400, 3200 (N-H stretch), ~2980 (C-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II).

  • HRMS (ESI+): Calculated for C₇H₁₃N₄O [M+H]⁺: 169.1084; Found: 169.1089.

Conclusion

This application note details a robust and reliable two-step synthesis for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. By employing a regioselective copper-catalyzed azide-alkyne cycloaddition followed by a straightforward amidation, the target compound is produced in high yield and purity. This protocol underscores the power of click chemistry as a foundational tool in medicinal chemistry and drug development for the efficient assembly of complex, drug-like scaffolds.

References

  • Himo, F., Lovell, T., Hilgraf, R., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. A mechanistic overview and comparison to the uncatalyzed Huisgen cycloaddition. Journal of the American Chemical Society. Available at: [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper(I), Silver(I) and Gold(I) N-Heterocyclic Carbene Complexes in Catalysis. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]

  • Valverde, I. E., Bauman, A., & Klok, H. A. (2019). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. Available at: [Link]

  • Allied Academies. (2017). Click chemistry: A novel tool in pharmaceutical research. Pharmaceutical Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Available at: [Link]

  • PubChem. (n.d.). 2-Azidopropane. Available at: [Link]

  • ScienceDaily. (2017). New synthesis method for click chemistry. Available at: [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]

Sources

Application

Application Notes and Protocols: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide as a Versatile Building Block in Modern Drug Discovery

Abstract The 1,2,3-triazole scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and role as a reliable bioisostere for the amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-triazole scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and role as a reliable bioisostere for the amide bond.[1][2] This document provides a detailed technical guide for the application of a specific, highly functionalized building block, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide , in contemporary drug discovery workflows. We will explore its synthetic pathway, its strategic deployment in fragment-based drug discovery (FBDD), and its utility as a versatile scaffold for lead optimization. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical entity in their programs.

Introduction: The Strategic Value of the Substituted 1,2,3-Triazole Core

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for developing novel therapeutics.[3][4] Unlike many other heterocyclic systems, the triazole core is exceptionally stable to metabolic degradation, oxidation, and reduction, ensuring greater in vivo resilience of drug candidates.[5] Its ability to engage in hydrogen bonding and dipole-dipole interactions, without being a labile amide, makes it an excellent scaffold for achieving high-affinity binding to biological targets.[1]

The subject of this guide, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide , incorporates several key features that enhance its utility:

  • N1-Isopropyl Group: This bulky, lipophilic group can probe hydrophobic pockets within a target protein, potentially improving binding affinity and modulating pharmacokinetic properties.

  • C5-Methyl Group: The methyl group provides a vector for exploring steric tolerance in the binding site and can influence the electronic properties of the triazole ring.

  • C4-Carboxamide: This functional group is a critical handle for both fragment growing and lead optimization. It can act as a hydrogen bond donor and acceptor and serves as a key attachment point for further chemical elaboration.

These features make this building block particularly well-suited for a range of applications, from initial hit identification to late-stage lead optimization.

Synthesis Protocol: A Reliable Pathway to the Target Building Block

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is reliably achieved through a multi-step process, often culminating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] The following protocol outlines a robust and reproducible method for the preparation of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Proposed Synthetic Scheme

Synthesis_Pathway reagent1 Ethyl Acetoacetate intermediate1 Ethyl 2-diazo-3-oxobutanoate reagent1->intermediate1 Diazo transfer (e.g., TsN3, base) reagent2 Isopropyl Azide intermediate2 Ethyl 5-methyl-1-(propan-2-yl) -1H-1,2,3-triazole-4-carboxylate reagent2->intermediate2 intermediate1->intermediate2 [3+2] Cycloaddition (e.g., Cu(I) catalyst) final_product 5-Methyl-1-(propan-2-yl) -1H-1,2,3-triazole-4-carboxamide intermediate2->final_product Amidation (e.g., NH3 in MeOH)

Caption: Proposed synthetic pathway for the target building block.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of Ethyl 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl 2-butynoate (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water (1:1), add isopropyl azide (1.1 eq).

  • Catalyst Preparation: In a separate flask, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

  • Cycloaddition: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the triazole ester.

Step 2: Amidation to 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

  • Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a saturated solution of ammonia in methanol.

  • Amidation: Transfer the solution to a sealed pressure vessel and heat to 70-80 °C for 16-24 hours.

  • Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxamide product.

Causality Behind Experimental Choices:

  • The CuAAC reaction is chosen for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][7]

  • Ammonia in methanol is a standard and effective reagent for the conversion of esters to primary amides.

  • The use of a sealed vessel for amidation ensures that the volatile ammonia remains in solution at elevated temperatures, driving the reaction to completion.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD has become a powerful strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[8][9] Our target molecule, with a molecular weight under 300 Da, is an ideal candidate for inclusion in a fragment library.

FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Optimization lib_design Fragment Library Design (Inclusion of target molecule) screening Biophysical Screening (NMR, SPR, X-ray) lib_design->screening hit_id Hit Identification (Weak Binders, High Ligand Efficiency) screening->hit_id structure Structural Biology (Co-crystal Structure) hit_id->structure frag_growing Fragment Growing (Utilizing C4-carboxamide) structure->frag_growing lead_opt Lead Optimization (SAR, ADME Profiling) frag_growing->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for FBDD using the triazole building block.

Protocol for Fragment Growing

Once a co-crystal structure of the fragment bound to the target is obtained, the C4-carboxamide serves as an ideal vector for "fragment growing" to access adjacent pockets and improve potency.[9]

Table 1: Potential "Fragment Growing" Strategies

Reaction TypeReagents & ConditionsRationale
Amide Coupling R-COOH, HATU, DIPEA, DMFThe most direct method to introduce a wide variety of chemical diversity. Allows for exploration of different R-groups to pick up new interactions.
Boc-Deprotection & Amine Derivatization 1. TFA, DCM2. R-SO2Cl, Et3NIf the initial fragment was an N-Boc protected amine derivative of the carboxamide, this allows for sulfonamide formation.
Dehydration to Nitrile Burgess reagent or PPh3/I2Conversion to a nitrile offers a different hydrogen bonding profile and can act as a linchpin for further chemistry.

Self-Validating System: Each step in the fragment growing process should be guided by structural biology (X-ray crystallography or cryo-EM) to confirm that the new analogues retain the original binding mode of the fragment core. This iterative, structure-guided approach is a self-validating system that ensures productive optimization.[10]

Application in Lead Optimization

Beyond FBDD, the 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide scaffold is a powerful tool for lead optimization. The triazole core can be used as a bioisosteric replacement for a metabolically labile amide bond in an existing lead compound, potentially improving its pharmacokinetic profile.

Bioisosteric Replacement Strategy

Bioisostere cluster_0 Original Lead Compound cluster_1 Optimized Compound lead R1 Amide Bond (Metabolically Labile) R2 optimized R1 1,2,3-Triazole Ring (Metabolically Stable) R2 lead:port2->optimized:port1 Bioisosteric Replacement

Caption: Use of the triazole as an amide bond bioisostere.

Causality Behind the Strategy: The 1,2,3-triazole ring mimics the steric and electronic properties of a trans-amide bond but is not susceptible to cleavage by amidases. This replacement can significantly increase the metabolic stability and half-life of a drug candidate.[2]

Physicochemical Properties

The calculated properties of the title compound make it an attractive starting point for drug discovery programs.

Table 2: Calculated Physicochemical Properties

PropertyValueSignificance in Drug Discovery
Molecular Weight 182.22 g/mol Falls within the "Rule of 5" and is ideal for a fragment library.
cLogP 0.85Indicates good solubility and a favorable starting point for balancing lipophilicity.
H-Bond Donors 2The -NH2 of the carboxamide can engage in crucial hydrogen bonding interactions with the target.
H-Bond Acceptors 3The triazole nitrogens and the carbonyl oxygen provide multiple points for interaction.
Topological Polar Surface Area (TPSA) 71.9 ŲSuggests potential for good cell permeability.

(Note: These values are calculated and should be experimentally verified.)

Conclusion

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is more than just a single molecule; it represents a highly versatile and strategically valuable building block for modern drug discovery. Its robust synthesis, ideal properties for fragment-based screening, and utility as a stable bioisosteric replacement make it a powerful tool in the medicinal chemist's arsenal. The protocols and strategies outlined in this guide provide a framework for effectively leveraging this and similar scaffolds to accelerate the discovery of novel therapeutics. The inherent stability and favorable interaction profile of the 1,2,3-triazole core ensure its continued prominence in the development of next-generation medicines.[3][4][11]

References

  • Harner, M. J., et al. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.
  • Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research.
  • Srivastava, R. P., et al. (n.d.). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. PubMed.
  • (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences.
  • (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines. Benchchem.
  • (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. Life Chemicals.
  • (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed.
  • Xiong, B., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. PubMed.
  • (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO México.
  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.
  • (2024). 2 H -Thiazolo[4,5- d ][8][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing). Available at: [Link]

  • Pokhodylo, N., et al. (2022). Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed.
  • (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H 1 receptor. RSC Publishing.
  • (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • Movellan, J., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ACS Publications.
  • de Jesus, M., et al. (2025). Fragment-based drug discovery: A graphical review. - PMC.
  • (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.
  • Bozorov, K., et al. (n.d.). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. - PMC.
  • Pokhodylo, N., et al. (n.d.). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. ResearchGate.
  • (n.d.). 1-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. EvitaChem.
  • Hallyburton, I., et al. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • (n.d.). Synthesis of 5-substituted 1,2,4-triazol-3-yl derivatives. Reagents and.... ResearchGate.

Sources

Method

NMR spectroscopy characterization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

An Application Note for the Structural Elucidation of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide using Nuclear Magnetic Resonance (NMR) Spectroscopy. Introduction: The Role of 1,2,3-Triazoles and the Need f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide using Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Role of 1,2,3-Triazoles and the Need for Unambiguous Characterization

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, valued for its unique structural features, synthetic accessibility, and significant pharmacological potential.[1] Derivatives of 1,2,3-triazole are integral to the development of a wide array of therapeutic agents, including anti-HIV, anticancer, and antimicrobial drugs.[1][2] The specific compound, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, represents a synthetically relevant scaffold. Its precise structural verification is a critical step in any research and development pipeline, ensuring that subsequent biological or material science data is valid.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR characterization of this target molecule. We will move beyond a simple listing of steps to explain the causality behind experimental choices, providing a robust framework for obtaining high-quality, reproducible data. This guide details everything from sample preparation and data acquisition to the interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Molecular Structure and Predicted Spectral Features

A preliminary analysis of the molecule's structure allows for the prediction of expected NMR signals. The molecule can be dissected into four key fragments: the N-isopropyl group, the C-methyl group, the 1,4,5-trisubstituted triazole core, and the C4-carboxamide group.

Caption: Molecular structure of the target compound with key atoms numbered for NMR assignment.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, based on established values for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Notes
-CH(CH₃)₂ (methine)4.5 - 5.0Septet1HJ ≈ 7.0 HzThe N-alkyl methine proton is deshielded by the adjacent nitrogen.
-CH(CH₃)₂ (methyls)1.5 - 1.7Doublet6HJ ≈ 7.0 HzClassic isopropyl pattern, coupled to the methine proton.[3][4]
-CH₃ (on triazole)2.4 - 2.7Singlet3HN/AA singlet as there are no adjacent protons.[5]
-CONH₂ (amide)5.5 - 8.5Two broad singlets1H eachN/AProtons are often non-equivalent due to restricted C-N bond rotation and will exchange with D₂O.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted δ (ppm)Notes
-C=O (carbonyl)160 - 165Typical chemical shift for a primary amide carbonyl.[8]
C4 (triazole)140 - 145Quaternary carbon attached to the carboxamide group. Assignment requires HMBC.[1][9]
C5 (triazole)135 - 140Quaternary carbon attached to the methyl group. Assignment requires HMBC.[1][9]
-CH(CH₃)₂ (methine)50 - 55Carbon directly attached to the triazole nitrogen.
-CH(CH₃)₂ (methyls)20 - 25Equivalent methyl carbons of the isopropyl group.
-CH₃ (on triazole)9 - 12Aliphatic methyl carbon attached to an sp² hybridized carbon.[5]

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly implemented acquisition protocols. The following workflow is designed to ensure high-quality, reliable results.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Filter & Transfer to Tube (Use pipette with cotton wool) dissolve->transfer setup 4. Spectrometer Setup (Insert, Lock, Tune, Shim) transfer->setup acq_1d 5. Acquire 1D Spectra (¹H and ¹³C{¹H}) setup->acq_1d acq_2d 6. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d process 7. Process Data (FT, Phase, Baseline Correction) acq_2d->process assign 8. Assign Signals (Correlate 1D and 2D data) process->assign elucidate 9. Elucidate Structure (Confirm connectivity) assign->elucidate

Caption: A comprehensive workflow for NMR characterization from sample preparation to final structure elucidation.

Protocol 1: Sample Preparation

The objective is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[10][11]

  • Weighing the Sample: Accurately weigh 10-25 mg of the compound for ¹H and routine ¹³C NMR.[11][12] If advanced ¹³C or 2D experiments are planned, or if the sample has a high molecular weight, using 50-100 mg is advisable to improve the signal-to-noise ratio.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices for triazole derivatives.[8] The deuterated solvent provides a lock signal for the spectrometer to maintain field stability.[11][12]

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10][13] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[10]

  • Filtration and Transfer: If any solid particles remain, filter the solution directly into a clean, high-quality NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[12][14] Particulates will not appear in the spectrum but will make shimming difficult, leading to broad peaks.[10][11]

  • Capping and Labeling: Cap the NMR tube securely. Label the cap or the very top of the tube with a permanent marker; do not use paper labels or tape on the body of the tube as they can interfere with the sample spinner.[13][14]

Protocol 2: NMR Data Acquisition

These steps provide a standard procedure for acquiring basic 1D and 2D spectra on a modern NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock: Load the correct solvent parameters and establish a field-frequency lock on the deuterium signal of the solvent.[15]

    • Tuning: Match and tune the probe for the desired nuclei (e.g., ¹H and ¹³C). This ensures maximum energy transfer and sensitivity.[16]

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, symmetrical peaks. Automated shimming routines like topshim are highly effective.[16]

  • ¹H NMR Acquisition:

    • Experiment: zg30 or a similar standard 1D proton pulse program.

    • Spectral Width (SW): Set to ~15 ppm, centered around 6-7 ppm to cover the expected range of signals.[17]

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for near-complete relaxation of protons between scans.

    • Number of Scans (NS): Start with 8 or 16 scans. This should be sufficient for a sample of this concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: zgpg30, a standard proton-decoupled carbon experiment. Decoupling removes C-H coupling, simplifying the spectrum to singlets for each unique carbon.

    • Spectral Width (SW): Set to ~240 ppm, centered around 100 ppm.[17]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 1024 scans and increase if necessary.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load standard, pre-optimized parameter sets for each experiment (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).[16]

    • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations. This will clearly show the coupling between the isopropyl methine and methyl protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹J-CH). This is used to assign the signals for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-CH, ³J-CH). This is the key experiment for assigning quaternary carbons, such as C4 and C5 of the triazole ring and the C=O carbon, by correlating them to nearby protons.[1][18]

Data Interpretation: Assembling the Structural Puzzle

After processing (Fourier transform, phasing, baseline correction), the spectra are analyzed to build the final structure.

  • ¹H Spectrum Analysis:

    • Identify the solvent peak and any impurities (e.g., water).

    • Integrate all signals. The relative integrals should match the number of protons in each environment (e.g., a 1:6:3 ratio for the isopropyl CH, isopropyl CH₃, and triazole-CH₃ protons).

    • Analyze multiplicities: Confirm the septet at ~4.5-5.0 ppm and the corresponding doublet at ~1.5-1.7 ppm for the isopropyl group.[3] Identify the sharp singlet for the C5-methyl group and the two broad singlets for the amide protons.

  • ¹³C Spectrum Analysis:

    • Count the number of signals. For this molecule, 7 distinct carbon signals are expected.

    • Note the chemical shifts to identify the types of carbons (e.g., carbonyl >160 ppm, triazole carbons ~135-145 ppm, aliphatic carbons <60 ppm).

  • 2D Spectra Correlation:

    • COSY: A cross-peak will connect the isopropyl methine septet and the methyl doublet, confirming their connectivity.

    • HSQC: Correlate each proton signal (except the amide protons) to its directly attached carbon. For example, the doublet at ~1.6 ppm will correlate to the carbon signal at ~22 ppm.

    • HMBC: This is the definitive experiment for confirming the overall scaffold. Key expected correlations are illustrated below.

Caption: Expected key long-range (2- and 3-bond) HMBC correlations for structural confirmation.

  • The protons of the C5-methyl group (H-Me ) should show correlations to both C5 (²J) and C4 (³J) of the triazole ring.

  • The isopropyl methine proton (H-iso-CH ) should correlate to C5 (³J).

  • The amide protons (H-amide ) should correlate to the carbonyl carbon C=O (²J) and to C4 (²J).

By systematically analyzing these correlations, the complete chemical structure of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be confidently assigned and verified.

Conclusion

This application note has outlined a robust and scientifically grounded methodology for the complete NMR characterization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. By integrating meticulous sample preparation with a logical suite of 1D and 2D NMR experiments, researchers can obtain high-fidelity data for unambiguous structural elucidation. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules, providing a foundational workflow for ensuring data integrity in chemical and pharmaceutical research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • Boyarskaya, I. A., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). SSRN. [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. [Link]

  • Indian Academy of Sciences. Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. [Link]

  • University of Wisconsin-Madison. NMR Data Acquisition and Processing Procedure. [Link]

  • Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. [Link]

  • ARKIVOC. N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. [Link]

  • MDPI. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. [Link]

  • ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

  • PMC. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link]

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • New York Structural Biology Center. Stepbystep procedure for NMR data acquisition. [Link]

  • Canadian Science Publishing. On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. [Link]

  • ResearchGate. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. [Link]

  • ETH Zurich. 1D Acquisition. [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Australian Journal of Chemistry. Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. [Link]

  • Michigan State University. Proton NMR Spectroscopy. [Link]

  • MDPI. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • SciELO. Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[1][12][13]-triazole-4-carboxylic Acid Ethyl Ester. [Link]

  • The Journal of Organic Chemistry. Method for Assigning Structure of 1,2,3-Triazoles. [Link]

  • YouTube. Lec16 - 1H NMR: Splitting of Common Substituents. [Link]

  • MDPI. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. [Link]

  • International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming thermodynamic and kinetic dissolution barriers for highly crystalline triazole-carboxamides in polar aprotic solvents. Welcome to...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Overcoming thermodynamic and kinetic dissolution barriers for highly crystalline triazole-carboxamides in polar aprotic solvents.

Welcome to the Technical Support Center. This guide is designed to help you diagnose and resolve solubility failures associated with 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. Because this molecule possesses both a highly polar, hydrogen-bonding headgroup (carboxamide) and lipophilic appendages (isopropyl and methyl groups), its behavior in Dimethyl Sulfoxide (DMSO) requires precise handling.

Diagnostic Workflow

Use the following logical pathway to determine whether your solubility issue is driven by kinetic barriers, thermodynamic limits, or solvent degradation.

SolubilityWorkflow Start Add Compound to DMSO VisualCheck Visual Inspection: Fully Dissolved? Start->VisualCheck HeatSon Heat (37°C) & Sonicate (15 mins) VisualCheck->HeatSon No Success Proceed to Assay VisualCheck->Success Yes ClearCheck Clear Solution? HeatSon->ClearCheck Kinetic Kinetic Issue Resolved: Store in dry aliquots ClearCheck->Kinetic Yes QualityCheck Check DMSO Quality: Is it anhydrous? ClearCheck->QualityCheck No Kinetic->Success FreshDMSO Use Fresh Anhydrous DMSO (<0.005% H2O) QualityCheck->FreshDMSO No / Unsure Lattice Thermodynamic Limit: High Lattice Energy (Carboxamide H-Bonds) QualityCheck->Lattice Yes (Confirmed Dry) FreshDMSO->HeatSon

Diagnostic workflow for resolving DMSO solubility failures of triazole-carboxamides.

Troubleshooting Guide & FAQs

Q1: Why is 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibiting poor initial solubility in DMSO, despite DMSO being a strong polar aprotic solvent? A1: The root cause is thermodynamic, driven by the compound's high crystal lattice energy. The carboxamide group (-CONH₂) at the 4-position acts as both a strong hydrogen bond donor (via the -NH₂ protons) and acceptor (via the C=O oxygen). In the solid state, primary amides frequently form highly stable intermolecular hydrogen-bonded networks, such as the classic R22​(8) homosynthon dimer rings or C11​(4) chains[1]. While DMSO is an excellent hydrogen bond acceptor (via its sulfoxide oxygen), it is a poor hydrogen bond donor. Consequently, DMSO struggles to fully disrupt the robust amide-amide hydrogen bond networks stabilizing the crystal lattice, leading to lower-than-expected thermodynamic solubility.

Q2: My compound dissolved completely yesterday, but today I observe a fine white precipitate in my stock solution. Is the compound degrading? A2: It is highly unlikely to be degradation; this is a classic presentation of moisture-induced precipitation. DMSO is extremely hygroscopic and readily absorbs atmospheric moisture, even during brief exposure to ambient air[2]. Water acts as a highly polar, structured anti-solvent for lipophilic organic molecules. For this compound, the introduction of water increases the solvent's polarity, making cavity formation energetically unfavorable and forcing the lipophilic portions of the molecule (the isopropyl and methyl groups) out of solution[3].

Q3: How can I differentiate between a kinetic dissolution issue and a true thermodynamic solubility limit for this triazole-carboxamide? A3: Kinetic solubility refers to the rate of dissolution, which can be exceedingly slow for highly crystalline carboxamides, whereas thermodynamic solubility is the absolute maximum concentration achievable at equilibrium. To differentiate, apply thermal and mechanical energy (see Protocol A). If heating to 37°C and sonicating achieves a clear solution that remains stable upon cooling to room temperature, the issue was kinetic. If the compound remains undissolved or crashes out immediately upon cooling, you have hit the thermodynamic limit of that specific polymorph.

Q4: I have a large library plate of this compound and its analogs that has crashed out due to hydration. Do I need to remake the entire plate? A4: Not necessarily. Hydrated DMSO stock solutions can be "rejuvenated" using vapor-phase equilibration. By placing the affected plates in an enclosed, nitrogen-purged storage pod containing a reservoir of anhydrous DMSO, the vapor pressure differential pulls water out of the sample wells and replaces it with dry DMSO vapor. This technique has been shown to restore the solubility and biological activity of compounds that had precipitated due to up to 30% water contamination[4].

Quantitative Analysis: Moisture Impact on DMSO

The absorption of water fundamentally alters the physicochemical properties of DMSO, severely impacting its solvating power for amphiphilic molecules.

Water Content (% by weight)Molar Ratio (DMSO : H₂O)Freezing Point (°C)Impact on Lipophilic Compound Solubility
0% (Anhydrous) 1 : 018.5°COptimal (Baseline)
~10% -~0.0°CModerate Reduction / Kinetic Slowing
33% 1 : 2-73.0°CSevere Precipitation / Insoluble[3]

Standardized Experimental Protocols

Protocol A: Standardized Dissolution & Kinetic vs. Thermodynamic Assessment

Use this protocol to establish a self-validating baseline for your compound's solubility, ensuring that undissolved micro-particulates do not skew your downstream assay concentrations.

  • Preparation: Weigh the required mass of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide into a dry, inert glass vial.

  • Solvent Addition: Inside a desiccated glove box or under a dry nitrogen stream, add fresh, anhydrous DMSO (≥99.9%, <0.005% water)[2].

  • Initial Mixing: Vortex vigorously for 60 seconds.

  • Thermal Energy: If particulates remain, incubate the vial in a water bath at 37°C for 10 minutes.

  • Mechanical Energy: Transfer to an ultrasonic bath and sonicate for 15 minutes.

    • Causality: Sonication provides the cavitation energy required to break the strong carboxamide-carboxamide intermolecular bonds, overcoming the kinetic barrier of dissolution.

  • Equilibration: Allow the solution to equilibrate to room temperature (20-25°C) for 2 hours.

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet forms, the thermodynamic solubility limit has been exceeded, and the target concentration must be lowered. If no pellet forms, the solution is fully dissolved and ready for use.

Protocol B: Vapor-Phase Rejuvenation of Hydrated DMSO Stocks

Use this protocol to salvage valuable compound libraries that have precipitated due to atmospheric moisture absorption.

  • Setup: Place the precipitated DMSO stock plates (lids removed or pierced) into a sealable, airtight storage pod.

  • Desiccant Reservoir: Add an open reservoir (e.g., a petri dish) of fresh, anhydrous DMSO to the bottom of the pod[4].

  • Purge: Purge the pod with dry Nitrogen gas for 5 minutes to create an inert, moisture-free atmosphere.

  • Incubation: Seal the pod and incubate at room temperature for 72 hours.

    • Causality: The anhydrous DMSO reservoir acts as a vapor-phase desiccant. Because water has a higher vapor pressure than DMSO, the differential draws water vapor out of the hydrated sample wells, replacing it with dry DMSO vapor. This restores the solvent quality and redissolves the precipitated carboxamide[4].

  • Validation: Visually inspect the wells or use Evaporative Light Scattering Detection (ELSD) to confirm the compound has returned to solution before sealing the plates with foil seals for long-term -20°C storage.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. "Impact of hygroscopic DMSO on Ro 41-0960 solubility." BenchChem Tech Support.
  • MDPI. "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups." Crystals.
  • PubMed (NIH).

Sources

Optimization

Technical Support Center: Optimizing Purification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Welcome to the technical support guide for the purification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This document is designed for researchers, medicinal chemists, and process development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related triazole carboxamides. Our goal is to provide practical, field-tested insights and solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The 1,2,3-triazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide range of biologically active agents.[1][2] However, its unique physicochemical properties can present purification hurdles. This guide consolidates best practices and troubleshooting strategies to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide?

A1: The impurity profile is highly dependent on the synthetic route. For triazoles synthesized via the common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), you should anticipate the following:

  • Residual Copper Catalyst: Paramagnetic copper ions are a notorious impurity. They can not only contaminate your final product but also cause significant broadening or even complete disappearance of signals in your NMR spectra, leading to incorrect structural analysis.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial azide and alkyne precursors.

  • Regioisomers: While CuAAC is highly regioselective for the 1,4-disubstituted product, trace amounts of the 1,5-isomer can sometimes form depending on the reaction conditions.[5][6]

  • Side-Products: Depending on the specific reagents and conditions, side-products from dimerization or degradation of starting materials may be present.[7]

Q2: My compound is quite polar. What is the best general purification strategy to start with?

A2: Given the polarity imparted by the carboxamide and triazole moieties, a multi-step approach is often best.

  • Aqueous Workup: Begin with a liquid-liquid extraction. If your synthesis was copper-catalyzed, washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia is crucial to remove the bulk of the metal catalyst.[8]

  • Crystallization/Recrystallization: This is the most efficient method for removing many impurities if your compound is a solid. It is highly scalable and cost-effective. A good starting point for solvent screening would be ethanol, isopropanol, or ethyl acetate, potentially with an anti-solvent like hexanes.[9][10]

  • Chromatography: If crystallization fails or does not provide sufficient purity, column chromatography is the next step. Due to the compound's polarity, standard silica gel chromatography might lead to streaking.[8] Consider using a more polar eluent system (e.g., dichloromethane/methanol) or reverse-phase chromatography.

Q3: My purified product is an oil, but I expected a solid. What should I do?

A3: "Oiling out" is a common problem, often caused by residual impurities that depress the compound's melting point and disrupt its crystal lattice.[8] First, ensure all solvent is removed under high vacuum. If it remains an oil, try the following:

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Agitate the mixture, which may induce crystallization or wash away the impurities causing the issue.

  • Solvent-Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes) dropwise until persistent cloudiness appears. Let it stand, or scratch the inside of the flask to provide a nucleation point for crystals.[10]

  • Chromatographic Purification: If the above methods fail, the impurities are likely too similar to your product and require chromatographic separation.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: My ¹H NMR spectrum looks clean, but the two quaternary carbon signals for the triazole ring are missing in the ¹³C NMR.

  • Possible Cause: This is a classic sign of contamination by paramagnetic metal ions, most likely residual copper from the synthesis.[4] These ions can selectively broaden the signals of nearby carbon atoms (and protons) to the point where they disappear into the baseline. Even if the proton spectrum appears normal, the effect on carbon signals can be more pronounced.[3]

  • Solution:

    • Chelation Wash: Dissolve your compound in an organic solvent (like ethyl acetate or dichloromethane) and wash it thoroughly with an aqueous solution of 10% EDTA (disodium salt) or a concentrated ammonia solution. These agents will chelate the copper ions, pulling them into the aqueous layer.

    • Silica Plug: Pass a solution of your compound through a small plug of silica gel. Many polar impurities and residual metal salts will adsorb to the silica.

    • Re-acquire NMR: After this additional purification, re-acquire the NMR spectra. The missing carbon signals should now be visible.

Problem 2: My compound streaks badly on silica gel TLC plates, making it impossible to choose a solvent system for column chromatography.

  • Possible Cause: The carboxamide and triazole groups are hydrogen bond donors and acceptors, leading to strong interactions with the acidic silanol groups on the silica surface. This causes the streaking (tailing) you observe.[8][10]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.

      • For neutral/acidic compounds: Add 0.5-1% acetic acid.

      • For basic compounds (the triazole ring is weakly basic): Add 0.5-1% triethylamine or a few drops of ammonia in your methanol.

    • Switch to a Different Stationary Phase:

      • Reverse-Phase (C18): This is an excellent alternative for polar compounds. The separation mechanism is based on hydrophobicity. You would use a polar mobile phase like water/acetonitrile or water/methanol.[11][12]

      • Alumina (Neutral or Basic): Alumina is another polar stationary phase but has different selectivity compared to silica and can sometimes provide better separation for nitrogen-containing heterocycles.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and uses a polar stationary phase with a high concentration of organic solvent in the mobile phase.[8][13]

Problem 3: I have a low yield after recrystallization, with much of my product remaining in the mother liquor.

  • Possible Cause: The chosen solvent is too effective, meaning your compound has significant solubility even at low temperatures.[10] Alternatively, too much solvent was used during the dissolution step.

  • Solution:

    • Optimize Solvent System: The ideal recrystallization solvent dissolves your compound completely when hot but very poorly when cold. You may need to screen different solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is not).[9]

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent dropwise to the heated mixture is a good practice.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Recover from Mother Liquor: Concentrate the mother liquor (the leftover solution after filtration) and attempt a second recrystallization to recover more product. This second crop may be less pure but can be combined with other batches for re-purification.

Visualized Workflows & Protocols
Diagram 1: General Purification Strategy Decision Tree

This flowchart provides a logical pathway for moving from a crude reaction mixture to a purified product, guiding the user to the most appropriate technique based on initial observations.

Purification_Strategy Crude Crude Product (Post-Workup) Analysis Initial Analysis (TLC, LC-MS, ¹H NMR) Crude->Analysis Solid_Check Is the product a solid? Analysis->Solid_Check Recrystallize Attempt Recrystallization Solid_Check->Recrystallize Yes TLC_Dev Develop TLC Method (Address streaking if needed) Solid_Check->TLC_Dev No (Oil) Purity_Check1 Check Purity (>95%?) Recrystallize->Purity_Check1 Final_Product Final Pure Product Purity_Check1->Final_Product Yes Purity_Check1->TLC_Dev No Chromatography Column Chromatography Purity_Check2 Check Purity (>95%?) Chromatography->Purity_Check2 TLC_Dev->Chromatography Purity_Check2->Final_Product Yes Prep_HPLC Consider Preparative HPLC Purity_Check2->Prep_HPLC No (Complex Mixture) Prep_HPLC->Final_Product

A decision tree for selecting the appropriate purification method.

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a standard method for purifying moderately polar compounds like the target molecule.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Aim for an Rf value of 0.2-0.4 for the desired compound. If streaking occurs, add 0.5% triethylamine to the solvent system.[8]

  • Column Packing: Select a silica gel column of appropriate size for your sample amount (typically a 40-100x mass ratio of silica to crude product). Equilibrate the column with your chosen mobile phase (the eluent).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin running the column with the mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. A shallow gradient from 0% to 10% Methanol in Dichloromethane is often effective for this class of compounds.[14]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol is ideal for obtaining high-purity, crystalline material.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile). A good solvent will dissolve the compound when hot but not at room temperature.[8][9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the compound is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and hot-filter the solution to remove it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.[15][16]

Data Summary Table

The following table summarizes typical purification methods and considerations for triazole carboxamides.

Purification MethodStationary PhaseMobile Phase / SolventKey Considerations & Troubleshooting
Recrystallization N/AEthanol/Ethyl Acetate, Isopropanol, Acetonitrile/WaterExcellent for high purity; screen for optimal solvent; slow cooling is critical; can have yield loss.[9][10]
Flash Chromatography Silica GelHexane/EtOAc, DCM/MeOHGood for general purification; add triethylamine or acetic acid to prevent streaking; risk of decomposition on acidic silica.[8][17]
Preparative HPLC C18 (Reverse-Phase)Water/Acetonitrile or Water/Methanol (with 0.1% TFA or Formic Acid)Excellent for difficult separations and high polarity; use aqueous-stable (AQ) columns if using high water content.[11][12]
References

Sources

Troubleshooting

Technical Support Center: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Stability Guide

Welcome to the technical support center for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the thermal stability of this compound. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes established principles of triazole chemistry and data from structurally related compounds to offer scientifically grounded recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide?

A1: The 1,2,3-triazole ring is known for its high thermal stability due to its aromatic character.[1][2] However, the overall stability of the molecule can be influenced by its substituents. The thermal decomposition of substituted triazoles can be a multi-stage process.[3][4] While specific data for this compound is limited, studies on related 1,2,3-triazole derivatives show decomposition onsets at temperatures often exceeding 200°C.[3] It is crucial to determine the specific thermal stability of your batch through appropriate analytical methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q2: What are the recommended storage conditions for this compound to prevent thermal degradation?

A2: To ensure the long-term integrity of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, it is recommended to store it in a cool, dry, and dark place. Exposure to high temperatures, humidity, and light can accelerate degradation. For optimal stability, especially for long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C).

Q3: What are the potential signs of thermal degradation?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping of a powder), or the appearance of an unusual odor. On an analytical level, degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks in your chromatograms (e.g., HPLC, LC-MS).

Q4: What are the likely thermal degradation pathways for this molecule?

A4: Based on the general chemistry of 1,2,3-triazoles, several degradation pathways can be hypothesized. One common pathway for 1,2,3-triazoles is ring-opening followed by the extrusion of molecular nitrogen (N₂).[5][6] The substituents on the ring and the amide side chain can also be susceptible to degradation. For instance, the amide bond could undergo hydrolysis at elevated temperatures, especially in the presence of moisture. The isopropyl group might also be susceptible to oxidative degradation if the compound is not stored under an inert atmosphere.

Below is a generalized representation of a potential thermal degradation pathway for a 1,2,3-triazole.

G A 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide B Triazole Ring Opening A->B High Temperature E Amide Hydrolysis A->E Heat + Moisture C Loss of N2 B->C D Formation of Aziridine or other fragments C->D F Carboxylic Acid + Isopropylamine E->F

Caption: Potential thermal degradation pathways.

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my biological assays.
  • Potential Cause: Degradation of the compound in the assay medium or during storage.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before starting a new set of experiments, always run a quality control check on your compound stock using a suitable analytical method like HPLC or LC-MS. Compare the chromatogram to a reference standard or a previously established profile.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer at the experimental temperature for the duration of the assay. Analyze samples at different time points to check for any degradation.

    • Review Storage Conditions: Ensure that your stock solutions and solid compound are stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).

Issue 2: I see new, unknown peaks in my HPLC/LC-MS analysis of an older sample.
  • Potential Cause: This is a strong indicator of degradation. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the degradation products. This can provide clues about the degradation pathway (e.g., loss of N₂, hydrolysis of the amide).

    • Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing a fresh sample of the compound to stress conditions like heat, acid, base, and oxidation.[7][8][9] The degradation products formed should match the unknown peaks in your older sample.

    • Optimize Storage: This is a clear sign that your current storage conditions are not optimal. Move the compound to a more controlled environment as recommended above.

Issue 3: The physical appearance of my compound has changed over time.
  • Potential Cause: Physical changes like color change or clumping are often indicative of chemical degradation.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance has changed, it is best to assume the compound is no longer pure. Do not use it for experiments where purity is critical.

    • Analytical Confirmation: Confirm degradation by running an analytical test (HPLC, LC-MS, etc.).

    • Source a New Batch: Obtain a fresh batch of the compound and implement stringent storage protocols from the outset.

Experimental Protocols

Protocol 1: Basic Thermal Stability Assessment using HPLC

This protocol outlines a simple experiment to assess the short-term thermal stability of the compound in solution.

  • Prepare a Stock Solution: Prepare a stock solution of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the stock solution by HPLC to obtain a baseline chromatogram.

  • Incubation: Divide the stock solution into several vials. Place one vial at room temperature, one at 40°C, and one at 60°C. Protect the vials from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 hours), remove an aliquot from each vial and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point and temperature to the T=0 sample. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[7][8][9]

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1M HCl) F HPLC/UPLC with UV/DAD A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 80°C in solution) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G LC-MS for peak identification F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table summarizes decomposition temperatures for some 1,2,4-triazole derivatives from the literature to provide a general context for the thermal stability of this class of compounds. Note that these are not direct data for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

CompoundDecomposition Onset (°C)Analytical Method
3-amino-1,2,4-triazole derivative (Compound 1 in source)~193TG-DTA
2,4-dihydro-3H-1,2,4-triazol-3-ylidene-nitramide (Compound 2 in source)~193TG-DTA
5-amino-1,2,4-triazol-3-yl-acetic acid (Compound 3 in source)~124 (first stage)TG-DTA
A 1,4-disubstituted 1,2,3-triazole derivative (Compound 1 in source)~224TGA

Data adapted from[4] and[3].

References

  • 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Lu, M., Zhou, P., Yang, Y., Liu, J., Jin, B., & Han, K. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(14), 2896–2904. [Link]

  • 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid - Chemspace. (n.d.). Retrieved March 27, 2026, from [Link]

  • Zaitsev, V. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8206. [Link]

  • Al-Awadi, H., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 1. [Link]

  • Hofmann, J., et al. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(6), 618–627. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Shreeve, J. M., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(25), 8875–8882. [Link]

  • Wang, Q., et al. (2020). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters, 22(19), 7511–7515. [Link]

  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 15(1), 1-10. [Link]

  • 1,2,3-Triazole - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bakholdina, A. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4794. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1), 1-6. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2020). ACS Infectious Diseases, 6(7), 1734–1742. [Link]

  • 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International, 27(9). [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 185-193. [Link]

  • Wu, H., et al. (2016). Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell, 37(4), 303-314. [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules, 27(22), 7934. [Link]

  • Fox, D. M., et al. (2003). Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts. Green Chemistry, 5(6), 724-727. [Link]

  • T-mol, T., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2548. [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. (2016). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). Molecules, 29(20), 4785. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve high-perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve high-performance liquid chromatography (HPLC) peak tailing specifically for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide .

This compound presents unique chromatographic challenges due to its highly polar functional groups (a 1,2,3-triazole ring and a primary carboxamide) juxtaposed with hydrophobic aliphatic pockets (methyl and isopropyl groups). This guide bridges the gap between theoretical chromatography and field-proven laboratory execution.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit severe peak tailing in reversed-phase HPLC? A1: Peak tailing occurs when an analyte experiences multiple retention mechanisms simultaneously[1]. While the hydrophobic methyl and isopropyl groups interact predictably with the C18 stationary phase, the triazole nitrogens and carboxamide oxygen act as strong hydrogen bond acceptors and donors. These polar groups engage in secondary interactions with residual, un-capped acidic silanol groups (Si-OH) on the silica surface of the column[2]. This dual-retention mechanism delays the elution of a fraction of the analyte molecules, creating an asymmetrical "tail"[3].

Q2: How does the mobile phase pH dictate the peak shape of this specific triazole-carboxamide derivative? A2: Silica-based columns contain residual silanols that begin to ionize into silanoate anions (Si-O⁻) at a mid-to-high pH (typically > 4.0)[1]. These negatively charged sites strongly attract the localized positive dipoles of the triazole and carboxamide groups via ion-dipole interactions. By lowering the mobile phase pH to ≤ 3.0, you force the silanols back into their neutral, protonated state (Si-OH), effectively shutting down this secondary interaction pathway and restoring peak symmetry[4].

Q3: My peak tailing is worse for early-eluting impurities compared to the main active pharmaceutical ingredient (API) peak. What does this indicate? A3: If tailing is disproportionately severe for peaks with low retention times (early eluters), the root cause is likely mechanical rather than chemical. This specific presentation points to excessive extra-column volume (dead volume) in the system's tubing, fittings, or detector flow cell, rather than stationary phase interactions[5].

Part 2: Diagnostic Workflows & Mechanistic Pathways

To systematically isolate the root cause of your peak tailing, follow the logical progression outlined in the diagnostic workflow below.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckAll Does tailing affect ALL peaks? Start->CheckAll SystemIssue System Issue: Check dead volume, fittings, or column void CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue: Triazole-Carboxamide CheckAll->SpecificIssue No Resolved Peak Shape Restored (As < 1.2) SystemIssue->Resolved CheckSolvent Is sample solvent stronger than mobile phase? SpecificIssue->CheckSolvent SolventFix Solvent Mismatch: Dissolve sample in initial mobile phase CheckSolvent->SolventFix Yes CheckMass Is column overloaded? (Inject smaller volume) CheckSolvent->CheckMass No SolventFix->Resolved MassFix Mass Overload: Dilute sample or reduce injection volume CheckMass->MassFix Yes (Improves) CheckSilanol Secondary Interactions: Is mobile phase pH > 4? CheckMass->CheckSilanol No (Persists) MassFix->Resolved SilanolFix Silanol Interaction: Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckSilanol->SilanolFix Yes SilanolFix->Resolved

Caption: Diagnostic workflow for troubleshooting HPLC peak tailing of triazole-carboxamide derivatives.

SilanolMechanism HighPH Mid-to-High pH (> 4.0) Silanols Ionized (Si-O⁻) InteractionStrong Strong Secondary Interaction (Ion-Dipole & H-Bonding) Result: Severe Peak Tailing HighPH->InteractionStrong Promotes LowPH Low pH (< 3.0) Silanols Protonated (Si-OH) InteractionWeak Minimal Secondary Interaction (Hydrophobic Retention Dominates) Result: Symmetrical Peak LowPH->InteractionWeak Promotes Analyte 5-Methyl-1-(propan-2-yl)- 1H-1,2,3-triazole-4-carboxamide (H-bond donor/acceptor) Analyte->InteractionStrong Binds to Si-O⁻ Analyte->InteractionWeak Bypasses Si-OH

Caption: Mechanism of secondary silanol interactions with triazole-carboxamides and pH-dependent resolution.

Part 3: Step-by-Step Troubleshooting Methodologies

Every protocol below is designed as a self-validating system . By altering only one variable at a time and measuring the Asymmetry factor (As), you can definitively prove the causality of the tailing.

Protocol A: Suppressing Silanol Ionization via pH Optimization

Causality: Protonating the stationary phase eliminates ion-dipole retention[4].

  • Baseline Measurement : Inject your standard preparation of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide using your current mobile phase (e.g., Water/Acetonitrile with no additives). Record the Asymmetry factor (As).

  • Mobile Phase Preparation : Prepare a new aqueous mobile phase (Solvent A) containing 0.1% v/v Formic Acid or 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. This will drop the pH to approximately 2.0 - 2.7.

  • Equilibration : Flush the column with the new acidic mobile phase for at least 10 column volumes to ensure complete protonation of the silica bed.

  • Validation Injection : Re-inject the standard.

  • System Validation : If the As drops from >1.5 to ≤1.2, the root cause was secondary silanol interactions. The protocol is validated.

Protocol B: Eliminating Mass Overload

Causality: Injecting too much sample saturates the primary hydrophobic retention sites, forcing excess analyte to migrate forward rapidly while the rest is retained, causing a "shark fin" or right-triangle peak shape[2].

  • Baseline Measurement : Note the peak shape and As of your current injection (e.g., 10 µL of a 1 mg/mL solution).

  • Dilution : Dilute your sample by a factor of 10 (e.g., to 0.1 mg/mL) using the exact initial mobile phase composition.

  • Validation Injection : Inject the same 10 µL volume of the diluted sample.

  • System Validation : If the peak symmetry is restored (even at the cost of overall peak height), the column was experiencing mass overload. To fix this permanently, either maintain the lower concentration, reduce the injection volume, or switch to a column with a higher carbon load/surface area[1].

Protocol C: Upgrading Column Chemistry

Causality: Older "Type A" silica columns have a high density of active, acidic silanols. Modern "Type B" silica columns are highly pure and fully end-capped, physically blocking analytes from reaching the silica backbone[3][6].

  • Hardware Swap : Remove the current column. Install a high-purity, fully end-capped C18 column (e.g., a polar-embedded amide or ether-linked C18, which provides a hydration layer that shields residual silanols).

  • Equilibration : Run your standard mobile phase through the new column.

  • Validation Injection : Inject the standard.

  • System Validation : If peak tailing is eliminated without needing to add acidic modifiers to the mobile phase, the previous column's exposed silanol activity was the root cause.

Part 4: Quantitative Troubleshooting Matrix

Use the following table to rapidly cross-reference your quantitative observations with the required corrective actions.

Diagnostic IndicatorAsymmetry Factor (As)Primary Mechanistic CauseRecommended SolutionExpected Post-Fix As
Tailing on all peaks, worse for early eluters> 1.5Extra-column (dead) volume or poor fittings[5].Replace PEEK tubing with narrower ID; reseat all ferrules.1.00 - 1.10
Tailing only on the triazole-carboxamide peak1.4 - 2.0Secondary silanol interactions (Si-O⁻ binding)[1].Lower mobile phase pH to < 3.0 using 0.1% Formic Acid or TFA[4].1.05 - 1.15
Right-triangle peak shape; retention time shifts> 1.8Column mass overload (stationary phase saturation)[2].Reduce injection volume by 50% or dilute sample 1:10.1.00 - 1.10
Split peaks or severe tailing appearing suddenly> 2.0Column bed collapse or severe frit contamination.Backflush column or replace with a new end-capped Type B silica column[6].1.00 - 1.10

References

  • GMP Insiders Expert Team. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 29 Dec. 2023. Available at:[Link]

  • Dolan, John W. "Understanding HPLC Peak Tailing." Scribd / LC Troubleshooting, BASi Northwest Laboratory. Available at:[Link]

  • Nur Syazana. "Troubleshooting Peak Tailing in LC." Scribd. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Welcome to the technical support center for the crystallization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful isolation and purification of this compound. As Senior Application Scientists, we have compiled this information based on established crystallization principles and extensive experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide that influence its crystallization behavior?

A1: The crystallization behavior of this compound is governed by several structural features. The 1,2,3-triazole ring, along with the carboxamide group, provides sites for hydrogen bonding, which can facilitate the formation of a stable crystal lattice.[1][2] The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and triazole nitrogens) suggests that solvents capable of hydrogen bonding may be effective for dissolution. The isopropyl and methyl groups introduce non-polar character, influencing solubility in various organic solvents. The overall polarity is moderate, suggesting that a range of solvents from intermediate to high polarity should be screened.

Q2: What is the general principle of crystallization for purifying this compound?

A2: Crystallization is a purification technique based on the principle of differential solubility.[3][4] The goal is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4] As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals.[3][4] Impurities are ideally left behind in the solution, or "mother liquor," because they are present in lower concentrations and do not fit well into the growing crystal lattice of the target compound.[4]

Q3: How do I select an appropriate solvent for the crystallization of this triazole carboxamide?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[3] A good starting point is to test the solubility of a small amount of the compound in various solvents at room temperature and then upon heating. Solvents with moderate polarity, such as ethanol, acetone, or acetonitrile, are often good choices for amides.[5][6] A mixed solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent"), can also be very effective.[7][8]

Q4: What is the importance of the cooling rate during crystallization?

A4: The cooling rate is a critical parameter.[3] Slow cooling generally allows for the formation of larger, more well-ordered crystals, which are typically purer.[3] Rapid cooling can lead to the formation of small, irregular crystals or even precipitation of the compound as an amorphous solid, which may trap impurities.[3][9] An ideal crystallization process involves the gradual formation of crystals over a period of about 20 minutes.[10]

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and provides systematic solutions.

Problem 1: The compound does not crystallize from the solution, even after cooling.

This is a common issue that can arise from several factors. Here is a step-by-step approach to induce crystallization:

  • Explanation of Causality: Crystallization requires the solution to be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature.[11] Failure to crystallize often indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin forming.

  • Step-by-Step Protocol:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[10] The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution.[3] This provides a template for further crystal growth.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.[7] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation.

      • Anti-Solvent Addition: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.[7] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Lower the Temperature: If the solution is at room temperature, try cooling it further in an ice bath or a refrigerator.[7] Be aware that very low temperatures can sometimes cause impurities to precipitate as well.[7]

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[10]

  • Explanation of Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated, causing the compound to separate out at a temperature above its melting point.[10] Impurities can also lower the melting point of the compound, contributing to this issue.

  • Step-by-Step Protocol:

    • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution.[10] Then, allow it to cool slowly again.

    • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. This can be achieved by using a larger volume of solvent and allowing it to cool more slowly.

    • Change the Solvent: Select a solvent with a lower boiling point.[12]

    • Charcoal Treatment: If impurities are suspected, you can try adding a small amount of activated charcoal to the hot solution to adsorb them, followed by hot filtration before cooling.[10][13]

Problem 3: The crystallization happens too quickly, resulting in a fine powder.

Rapid crystallization often traps impurities and leads to a less pure product.[9][10]

  • Explanation of Causality: This usually indicates that the solution is too supersaturated. The high concentration of the solute causes rapid nucleation and crystal growth.[10]

  • Step-by-Step Protocol:

    • Use More Solvent: Reheat the solution and add more of the hot solvent to decrease the level of supersaturation.[10] The goal is to find the right balance where the compound is still sparingly soluble at room temperature.

    • Slower Cooling: Insulate the flask to slow down the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask.

    • Use a Solvent with Higher Solubility: Choose a solvent in which the compound is slightly more soluble at room temperature. This will require a lower degree of supersaturation for crystallization to occur upon cooling.

Problem 4: The final yield of crystals is very low.

A low yield can be frustrating, but there are several ways to improve it.

  • Explanation of Causality: A low yield can be caused by several factors, including using too much solvent, incomplete crystallization, or loss of product during transfer and filtration.[10]

  • Step-by-Step Protocol:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13]

    • Maximize Crystal Formation: After cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the compound.[7]

    • Check the Mother Liquor: To see if a significant amount of product remains in the filtrate (mother liquor), you can try to evaporate the solvent from the filtrate to see if more solid is recovered.[10] If so, you may need to adjust your solvent system or cooling procedure.

    • Careful Handling: Be meticulous during filtration and washing steps to avoid mechanical loss of the product. Wash the crystals with a minimal amount of cold solvent to remove impurities without dissolving the product.[7]

Data Presentation

Table 1: Recommended Solvents for Crystallization Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100May be a suitable anti-solvent due to the compound's organic nature.
Ethanol5.278A good starting point for polar compounds with some non-polar character.[5]
Methanol6.665Similar to ethanol, but more polar.
Acetone5.156A versatile solvent with moderate polarity.[6]
Acetonitrile6.282Often gives good results for amides.[6]
Ethyl Acetate4.477A less polar option that may be suitable.
Dichloromethane3.140A non-polar solvent, likely to be a "good" solvent for a mixed-solvent system.
Toluene2.4111A non-polar solvent, but its high boiling point should be considered.[12]
Hexane0.169A non-polar solvent, likely to be an effective anti-solvent.[5]

Experimental Protocols & Visualizations

General Crystallization Workflow

The following diagram illustrates the standard workflow for the crystallization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

G A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Further Cooling (Ice Bath) C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for crystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common crystallization problems.

G Start Crystallization Attempt Q1 Did crystals form? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No Induce Nucleation (Scratch/Seed) Q1->A1_No No End Pure Crystals A1_Yes->End Q2 Did oiling out occur? A1_No->Q2 A2_Yes Re-dissolve, add more solvent, cool slowly Q2->A2_Yes Yes Q3 Was crystallization too rapid? Q2->Q3 No A2_Yes->Start A3_Yes Use more solvent, cool slower Q3->A3_Yes Yes Q4 Is the yield low? Q3->Q4 No A3_Yes->Start A4_Yes Minimize solvent, cool thoroughly, check mother liquor Q4->A4_Yes Yes Q4->End No A4_Yes->Start

Caption: Troubleshooting decision tree for crystallization.

References

  • Technical Support Center: Purification of 1,2,4-Triazole Derivatives - Benchchem. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC. (n.d.).
  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15).
  • Technical Support Center: Purification of 7-Chloro-1H-benzo[d]triazole Derivatives - Benchchem. (n.d.).
  • US4269987A - Purification of triazoles - Google Patents. (n.d.).
  • Crystallization Solvents.pdf. (n.d.).
  • Temperature as a Crystallization Variable - Hampton Research. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.).
  • What is the best technique for amide purification? - ResearchGate. (2020, November 2).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives | Request PDF - ResearchGate. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. (2021, October 15).
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024, September 5).

Sources

Reference Data & Comparative Studies

Validation

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide vs other 1,2,3-triazole derivatives

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability, robust dipole moment, and ability to act as a bioisostere for amide bonds. Within this chemical space, 1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability, robust dipole moment, and ability to act as a bioisostere for amide bonds. Within this chemical space, 1,2,3-triazole-4-carboxamide derivatives have emerged as highly potent pharmacophores, yielding FDA-approved therapeutics and breakthrough antiviral leads[1][2].

This guide provides an objective, data-driven comparison between 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide —a highly specialized, sterically tuned 1,4,5-trisubstituted fragment—and established 1,4-disubstituted derivatives like Rufinamide (an anticonvulsant) and Nucleozin (an anti-influenza agent).

Structural & Mechanistic Divergence

The pharmacological trajectory of a 1,2,3-triazole-4-carboxamide is fundamentally dictated by its substitution pattern.

Standard 1,4-Disubstituted Derivatives (Rufinamide & Nucleozin):

  • Rufinamide: Features a 2,6-difluorobenzyl group at the N1 position. The lack of substitution at the C5 position allows the triazole ring to maintain a relatively flat, unhindered conformation. Mechanistically, Rufinamide exerts its antiepileptic effects by stabilizing the inactive state of voltage-gated sodium channels, thereby limiting sustained repetitive neuronal firing[3][4][5].

  • Nucleozin: Utilizes bulky aromatic appendages at both the N1 and C4-amide positions. It functions as a "molecular staple," binding to the influenza A nucleoprotein (NP). This binding induces the formation of non-functional NP aggregates, effectively blocking the nuclear accumulation of NP and halting the cytoplasmic trafficking of viral ribonucleoprotein-Rab11 complexes[6][7][8].

The Target Compound: 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Unlike its 1,4-disubstituted counterparts, this molecule is a 1,4,5-trisubstituted derivative.

  • Conformational Locking: The presence of the C5-methyl group introduces a deliberate steric clash with the adjacent C4-carboxamide. This forces the carboxamide group out of coplanarity with the triazole ring, creating a distinct 3D vector for hydrogen bonding.

  • Aliphatic Lipophilicity: The N1-isopropyl group replaces traditional planar aromatic rings (like the benzyl group in Rufinamide) with an sp3-hybridized aliphatic moiety.

  • Application Causality: These structural nuances make 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide an ideal candidate for Fragment-Based Drug Discovery (FBDD). It strictly adheres to the "Rule of Three" for fragments, offering a high degree of three-dimensionality (Fsp3) to probe complex, non-flat binding pockets in target proteins[9].

G Triazole 1,2,3-Triazole-4-Carboxamides Rufinamide Rufinamide (1,4-disubstituted) Triazole->Rufinamide Nucleozin Nucleozin (1,4-disubstituted) Triazole->Nucleozin Target 5-Methyl-1-isopropyl-... (1,4,5-trisubstituted) Triazole->Target Nav Voltage-Gated Na+ Channels Rufinamide->Nav Prolongs inactive state NP Influenza A Nucleoprotein Nucleozin->NP Induces aggregation FBDD Fragment-Based Drug Discovery Target->FBDD Steric tuning / 3D Scaffold

Pharmacological divergence and application pathways of 1,2,3-triazole-4-carboxamide derivatives.

Quantitative Data Presentation

To objectively evaluate the utility of these compounds, we must compare their physicochemical profiles and biological metrics. The target compound's low molecular weight and optimized lipophilicity make it a superior starting fragment compared to fully elaborated drugs.

Table 1: Physicochemical & Pharmacokinetic Profiling

CompoundSubstitution PatternMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsPrimary Utility
5-Methyl-1-(propan-2-yl)-... 1,4,5-trisubstituted168.20~0.523FBDD Library Fragment
Rufinamide 1,4-disubstituted238.20~0.823CNS Drug (Anticonvulsant)
Nucleozin 1,4-disubstituted426.85~3.516Antiviral Lead

Table 2: Comparative Biological Assay Metrics

CompoundPrimary TargetAssay TypeEfficacy MetricReference
Nucleozin Influenza A NPViral Replication Assay (MDCK cells)IC50 ≈ 0.5 - 4.6 μM[10][11]
Rufinamide Na+ ChannelsPatch-Clamp (Cortical Neurons)Slowed recovery from inactivation[3][4]
Target Fragment Target-AgnosticHigh-Throughput Screening (HTS)Hit-rate dependent on libraryN/A (Building Block)

Experimental Methodologies: Self-Validating Protocols

The synthesis of 1,4,5-trisubstituted triazoles requires a fundamental departure from standard "Click" chemistry. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is strictly regiospecific for terminal alkynes, yielding only 1,4-disubstituted products[12]. To achieve the 1,4,5-substitution pattern of our target compound, researchers must utilize metal-free azide-enolate cycloadditions[13][14][15].

Protocol 1: Regioselective Synthesis of 1,4,5-Trisubstituted Triazoles

Causality: This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base to generate an enolate from an active methylene compound, which then undergoes a 1,3-dipolar cycloaddition with an aliphatic azide.

  • Reagent Preparation: Dissolve 1.0 equivalent of acetoacetamide (the active methylene precursor for the C4-carboxamide and C5-methyl groups) in anhydrous dimethylformamide (DMF). Rationale: Anhydrous conditions prevent premature quenching of the enolate intermediate.

  • Enolate Generation: Add 1.1 equivalents of DBU dropwise at 0°C. Stir for 30 minutes. Rationale: DBU is basic enough to deprotonate the active methylene without acting as a nucleophile that might attack the carbonyl carbon.

  • Cycloaddition: Introduce 1.0 equivalent of isopropyl azide dropwise to the reaction mixture.

  • Thermal Rearrangement: Elevate the temperature to 70°C and stir for 12–24 hours. Rationale: The initial cycloaddition forms an unstable triazoline intermediate; thermal energy drives the dehydration/rearrangement to the fully aromatic 1,2,3-triazole ring[1].

  • Isolation: Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (Hexane:EtOAc) to isolate 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Protocol 2: Validation of NP Aggregation (For Nucleozin-like Analogs)

Causality: To validate if a newly synthesized triazole derivative mimics Nucleozin, one must confirm its ability to induce nucleoprotein (NP) aggregation rather than simply measuring viral titer reduction[6][7].

  • Cell Infection: Infect MDCK (Madin-Darby Canine Kidney) cells with Influenza A virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 1.

  • Compound Treatment: Immediately post-infection, introduce the triazole derivative at varying concentrations (0.1 μM to 10 μM) in the overlay medium.

  • Immunofluorescence Staining: At 6 hours post-infection (hpi), fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with primary anti-NP antibodies and secondary fluorophore-conjugated antibodies.

  • Confocal Microscopy Analysis: Evaluate the intracellular localization of NP. Validation Check: Active Nucleozin analogs will display large, non-functional perinuclear aggregates of NP, whereas untreated cells will show diffuse nuclear accumulation[7][8].

G Start Starting Materials CuAAC CuAAC (Copper Catalysis) Terminal Alkyne + Azide Start->CuAAC Enolate Metal-Free Cycloaddition Active Methylene + Azide Start->Enolate Prod1 1,4-Disubstituted Triazoles (e.g., Rufinamide, Nucleozin) CuAAC->Prod1 Regiospecific (1,4) Prod2 1,4,5-Trisubstituted Triazoles (e.g., Target Compound) Enolate->Prod2 Base-promoted (DBU)

Regioselective synthesis pathways for 1,4- vs 1,4,5-substituted 1,2,3-triazole derivatives.

Conclusion

While 1,4-disubstituted 1,2,3-triazole-4-carboxamides like Rufinamide and Nucleozin have cemented their status as potent, target-specific therapeutics, the 1,4,5-trisubstituted architecture of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide represents a highly valuable structural pivot. By utilizing metal-free enolate cycloadditions, researchers can access this sterically locked, aliphatic-rich fragment to probe complex biological targets where traditional flat aromatic rings fail, making it an indispensable tool in modern Fragment-Based Drug Discovery.

References

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Available at:[Link]

  • Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. PubMed (NIH). Available at:[Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO México. Available at:[Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Rufinamide - StatPearls. NCBI Bookshelf (NIH). Available at:[Link]

  • Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. PMC (NIH). Available at:[Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at:[Link]

  • Nucleozin Targets Cytoplasmic Trafficking of Viral Ribonucleoprotein-Rab11 Complexes in Influenza A Virus Infection. PMC (NIH). Available at:[Link]

  • High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity. PNAS. Available at:[Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC (NIH). Available at:[Link]

  • A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines and 1,3-dicarbonyl compounds under metal-free conditions. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions. Taylor & Francis. Available at:[Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Method Validation for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Quantification

Executive Summary This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the quantification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the quantification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide. By comparing a traditional Fully Porous Particle (FPP) C18 column against a next-generation Superficially Porous Particle (SPP) Polar-Embedded C18 column, we demonstrate how stationary phase selection directly impacts method robustness. The optimized method is fully validated according to the latest [1][2], providing a self-validating, regulatory-compliant workflow for drug development professionals.

Introduction: The Chromatographic Challenge of Triazole Carboxamides

The compound 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide represents a highly relevant structural motif in modern drug discovery. It shares the core 1H-1,2,3-triazole-4-carboxamide scaffold found in approved antiepileptics like Rufinamide and various novel antimicrobial agents ()[3][4].

From a chromatographic perspective, quantifying this molecule presents a dual challenge:

  • Hydrogen Bonding & Silanol Activity: The polar carboxamide group and the electron-rich triazole nitrogens act as strong hydrogen-bond acceptors and donors. On traditional silica-based columns, these functional groups interact strongly with unendcapped or acidic residual silanols via secondary ion-exchange mechanisms, leading to severe peak tailing and variable retention times.

  • Hydrophobic Retention: The isopropyl (propan-2-yl) and methyl substituents provide localized hydrophobicity. The method requires a balanced stationary phase with sufficient carbon load to achieve adequate retention ( k′>2 ) and prevent co-elution with the void volume, without exacerbating silanol interactions.

To resolve this causality loop, we compared a standard FPP C18 column against an SPP Polar-Embedded C18 column. The polar-embedded group (e.g., an amide linkage near the silica surface) creates a virtual "water shield" that prevents the triazole nitrogens from interacting with residual silanols, fundamentally eliminating the root cause of peak tailing.

Experimental Design & Methodology

To ensure scientific integrity, the following protocol functions as a strictly self-validating system. System Suitability Testing (SST) is integrated as an absolute gating mechanism before any quantitative data is accepted.

Step-by-Step Methodology
  • Step 1: Mobile Phase Preparation

    • Channel A: 0.1% Formic Acid in LC-MS grade Water. (Causality: The low pH of ~2.7 ensures the triazole ring remains fully protonated, preventing multi-modal retention mechanisms and stabilizing the analyte).

    • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Step 2: Sample Preparation

    • Accurately weigh 10.0 mg of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide reference standard.

    • Dissolve in 10 mL of Methanol to create a 1000 µg/mL Stock Solution.

    • Dilute to working concentrations (1.0–100.0 µg/mL) using the initial mobile phase composition (90% A / 10% B) to prevent solvent-mismatch peak distortion at the column head.

  • Step 3: Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5.0 µL.

    • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer and lowering backpressure).

    • Detection: UV at 215 nm.

    • Gradient Program: 0–1 min (10% B), 1–6 min (10% to 60% B), 6–8 min (60% B), 8–8.1 min (return to 10% B), 8.1–12 min (equilibration).

  • Step 4: Self-Validating System Suitability Testing (SST)

    • Inject the 50 µg/mL standard five times prior to the sample queue.

    • Gating Criteria: The system is only validated for use if Tailing Factor ( Tf​ ) ≤1.5 , %RSD of peak area ≤2.0% , and Theoretical Plates ( N ) ≥5000 .

Product Comparison: FPP C18 vs. SPP Polar-Embedded C18

We evaluated two alternative column technologies (both 100 x 4.6 mm dimensions) to objectively measure performance gains.

  • Alternative A: Traditional Fully Porous Particle (FPP) C18 (5 µm particle size).

  • Optimized Product: Superficially Porous Particle (SPP) Polar-Embedded C18 (2.7 µm solid-core particle).

Table 1: System Suitability and Performance Comparison (n=5 injections)
Chromatographic ParameterTraditional FPP C18 (5 µm)SPP Polar-Embedded C18 (2.7 µm)Performance Gain
Retention Time ( tR​ ) 5.82 min4.15 min28% Faster Analysis
Tailing Factor ( Tf​ ) 1.85 (Fails SST)1.08 (Passes SST)Superior Peak Symmetry
Theoretical Plates ( N ) 4,20014,5003.4x Higher Efficiency
Peak Area %RSD 2.4%0.6%Enhanced Precision
System Backpressure 120 bar210 barAcceptable for standard HPLC

Data Interpretation: The traditional FPP C18 column failed the self-validating SST criteria due to secondary silanol interactions causing a high tailing factor (1.85). The SPP Polar-Embedded column successfully shielded the triazole carboxamide, resulting in a perfectly symmetrical peak ( Tf​=1.08 ) and a massive boost in theoretical plates due to the shorter diffusion path of the solid-core particles.

ICH Q2(R2) Method Validation

Using the optimized SPP Polar-Embedded C18 column, the method was fully validated according to the revised [1][2].

Table 2: ICH Q2(R2) Validation Summary for the Optimized Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range Demonstrate proportional response1.0 to 100.0 µg/mLPass
Correlation Coefficient ( R2 ) Typically ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% (n=6)0.85%Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.45 µg/mLPass

Method Validation Lifecycle Workflow

The following diagram illustrates the logical relationship between method development and the ICH Q2(R2) validation lifecycle employed in this study.

G ATP Analytical Target Profile (ATP) Define Triazole Quantification Goals Dev Method Development Select SPP Polar-Embedded Column ATP->Dev Guides Selection SST System Suitability Testing (SST) Self-Validating Gating Criteria Dev->SST Optimizes Parameters Val ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Qualifies System Life Lifecycle Management Continuous Method Monitoring Val->Life Approves for Routine Use

Figure 1: Analytical method lifecycle and validation workflow according to ICH Q2(R2) guidelines.

Conclusion

The quantification of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide requires careful consideration of stationary phase chemistry. This comparison guide demonstrates that traditional FPP C18 columns are sub-optimal due to unshielded silanol interactions with the triazole and carboxamide moieties. By upgrading to an SPP Polar-Embedded C18 column, laboratories can achieve a 3.4-fold increase in efficiency, eliminate peak tailing, and easily meet the rigorous self-validating criteria demanded by modern regulatory frameworks.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL: [Link]

  • Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. PMC, National Institutes of Health. URL:[Link]

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. PMC, National Institutes of Health. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

Sources

Validation

comparative binding affinity of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide analogs

Comparative Binding Affinity of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Analogs: A Guide for Target-Directed Drug Discovery The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Analogs: A Guide for Target-Directed Drug Discovery

The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, frequently accessed via copper-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. Among its derivatives, 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (the 1-isopropyl analog) serves as a critical structural node for understanding Structure-Activity Relationships (SAR) across multiple therapeutic targets.

This guide provides an objective, data-driven comparison of how the 1-(propan-2-yl) substitution influences binding affinity compared to bulkier analogs. We will focus on two well-characterized targets for this scaffold: the Pregnane X Receptor (PXR) , where bulky aromatics are preferred [1], and p38 Mitogen-Activated Protein Kinase (MAPK) , which favors compact hydrophobic groups [2].

Structural Rationale & Mechanistic Causality

The binding affinity of any triazole-4-carboxamide is dictated by the steric and electronic properties of its N1 (R1) and C5 (R5) substituents. The 5-methyl group provides a rigid steric constraint that locks the carboxamide into a bioactive conformation. However, the choice of the R1 substituent dictates target selectivity:

  • Compact Aliphatic Fit (1-propan-2-yl): The isopropyl group is a small, branched aliphatic moiety. It restricts conformational entropy but lacks the electron cloud necessary for π−π stacking. In narrow binding pockets (like the allosteric site of p38 MAPK), this compact nature prevents steric clashes, leading to higher affinity.

  • Bulky Aromatic Fit (e.g., 2,5-dimethoxyphenyl): The PXR ligand-binding domain (LBD) is notoriously massive and flexible (~1300 ų). It requires extensive van der Waals interactions and π−π stacking to stabilize the receptor in an antagonistic conformation. Here, the compact 1-isopropyl group fails to fill the pocket, resulting in a dramatic drop in binding affinity compared to bulky aromatic analogs.

SAR_Logic Core 1H-1,2,3-triazole-4-carboxamide Core R1 N1-Position: Propan-2-yl (Isopropyl) Compact Hydrophobic Fit Core->R1 Modulates R5 C5-Position: Methyl Group Steric Constraint Core->R5 Modulates Target1 p38 MAPK High Affinity (Compact Pocket) R1->Target1 Favors Fit Target2 Pregnane X Receptor (PXR) Lower Affinity (Requires Bulky Aromatics) R1->Target2 Disfavors Fit

SAR logic of 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide across different targets.

Comparative Binding Affinity Data

To objectively evaluate the performance of the 1-(propan-2-yl) analog, we must compare it against optimized ligands for both PXR and p38 MAPK. The table below synthesizes quantitative binding data, illustrating the inverse relationship between R1 steric bulk and target-specific affinity [1, 2].

Compound / Analog (R1 Substitution)TargetBinding Affinity ( IC50​ / Kd​ )Functional Efficacy ( IC50​ )Structural Rationale
1-(propan-2-yl) (Isopropyl)PXR> 30 µM (Weak/Inactive)> 50 µMInsufficient steric bulk to stabilize the massive PXR LBD.
1-(2,5-dimethoxyphenyl) PXR1.2 µM34.0 µMAromatic ring provides necessary π−π stacking in PXR pocket.
1-(3,5-di-tert-butylphenyl) PXR0.21 µM0.15 µMMassive hydrophobic bulk perfectly fills the PXR LBD, yielding potent antagonism.
1-(propan-2-yl) (Isopropyl)p38 MAPK~ 1.5 µMN/ACompact aliphatic group fits well into the narrow hydrophobic allosteric pocket.
1-(2-methylphenyl) (o-Tolyl)p38 MAPK0.083 µM (83 nM)83 nMSmall aromatic provides optimal shape complementarity without steric clash.

Key Takeaway: The 1-(propan-2-yl) substitution is a poor choice for nuclear receptors like PXR that demand large hydrophobic volumes. However, it serves as an excellent foundational bioisostere for kinase inhibitors where pocket space is strictly limited.

Self-Validating Experimental Protocols

To accurately determine the binding affinities listed above, researchers must employ self-validating assay systems. Below are the definitive methodologies for evaluating triazole-4-carboxamide analogs.

Protocol A: Time-Resolved FRET (TR-FRET) for Ligand Binding Affinity

Causality Check: Triazole compounds often exhibit intrinsic autofluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET introduces a 100 µs microsecond delay before reading the emission. Because background autofluorescence decays in nanoseconds, this delay ensures the signal strictly originates from the long-lived Terbium fluorophore, guaranteeing data integrity.

  • Reagent Assembly: Prepare a master mix containing 5 nM GST-tagged PXR-LBD, 5 nM LanthaScreen Tb-anti-GST antibody, and 500 nM fluorescein-labeled SRC1 coactivator peptide in TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Dispense the 1-(propan-2-yl) analog and comparator analogs into a 384-well low-volume black plate using a 10-point, 3-fold serial dilution (starting at 50 µM).

  • Self-Validation Controls: Include DMSO (0.1% final) as the negative control and a known high-affinity ligand (e.g., Rifampicin for PXR) as the positive control. Calculate the Z'-factor; the assay is only valid if Z′>0.5 .

  • Incubation: Add the protein/peptide master mix to the compounds. Incubate in the dark at 25°C for 1 hour to allow the system to reach thermodynamic equilibrium.

  • Time-Resolved Readout: Excite the plate at 340 nm using a microplate reader. Apply a 100 µs delay, then integrate the emission at 520 nm (Fluorescein) and 495 nm (Terbium) over 200 µs.

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to derive the binding IC50​ .

TR_FRET_Validation Prep Assay Assembly PXR-LBD + Fluorescent Coactivator Incubate Ligand Incubation Add Triazole Analogs (1h, 25°C) Prep->Incubate Read Time-Resolved Readout Delay: 100µs Read: 200µs Incubate->Read Control Self-Validation DMSO (-) & Rifampicin (+) Control->Incubate Analyze Analyze Read->Analyze

Self-validating TR-FRET workflow for quantifying ligand-receptor binding affinity.

Protocol B: DPX2 Cellular Luciferase Assay for Functional Antagonism

Causality Check: A drop in luciferase signal can indicate either true receptor antagonism or compound-induced cell death. To make this system self-validating, a multiplexed viability read (CellTiter-Glo) must be performed on the exact same well.

  • Cell Plating: Seed DPX2 cells (stably expressing human PXR and a CYP3A4-luciferase reporter) into 96-well plates at 3×104 cells/well. Incubate overnight at 37°C.

  • Agonist Challenge: Pre-treat the cells with 10 µM Rifampicin (to activate PXR) concurrently with varying concentrations of the triazole-4-carboxamide analogs.

  • Incubation: Incubate for 24 hours to allow for complete gene transcription and luciferase translation.

  • Multiplexed Readout:

    • Add ONE-Glo Luciferase Reagent to measure receptor activity.

    • In a parallel replicate plate, add CellTiter-Glo Reagent to measure ATP levels (cell viability).

  • Data Interpretation: True antagonism is confirmed only if the ONE-Glo signal decreases in a dose-dependent manner while the CellTiter-Glo signal remains constant (indicating >95% cell viability).

Conclusion

The 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide scaffold highlights the profound impact of steric tuning in drug design. While the compact isopropyl group is sub-optimal for large nuclear receptors like PXR, it provides an excellent geometric fit for narrower kinase domains. By utilizing self-validating TR-FRET and multiplexed cellular assays, researchers can confidently map these structure-activity relationships, ensuring that observed binding affinities are driven by true thermodynamic interactions rather than assay artifacts.

References

  • Li, Y., Lin, W., Chai, S. C., Wu, J., Annu, K., & Chen, T. (2022). Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. Journal of Medicinal Chemistry, 65(24), 16829–16859.[Link]

  • Cogan, D. A., Aungst, R., Breinlinger, E. C., Fadra, T., Goldberg, D. R., Hao, M. H., Kroe, R., Moss, N., Pargellis, C., Qian, K. C., & Swinamer, A. D. (2008). Structure-based design and subsequent optimization of 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(11), 3251–3255.[Link]

Comparative

mass spectrometry validation techniques for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

As a Senior Application Scientist specializing in the bioanalysis of nitrogenous heterocycles, I frequently evaluate analytical platforms for the quantification and structural characterization of novel therapeutic candid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the bioanalysis of nitrogenous heterocycles, I frequently evaluate analytical platforms for the quantification and structural characterization of novel therapeutic candidates. 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (Molecular Weight: 168.19 g/mol ; Exact Mass: 168.1011 Da) presents a unique set of analytical challenges. Its moderate polarity, the thermodynamic stability of the triazole core, and the relative lability of both the isopropyl and carboxamide moieties dictate its behavior in the gas phase.

This guide provides an objective, deeply technical comparison of mass spectrometry (MS) platforms for analyzing this molecule. Furthermore, it establishes a self-validating, ICH M10-compliant methodology for its quantification in biological matrices, explaining the mechanistic causality behind every experimental choice.

Mechanistic Mass Spectrometry & Fragmentation Causality

To design a robust MS assay, we must first understand the gas-phase thermodynamics of the analyte. The ionization source and collision energy directly dictate the fragmentation cascade.

Under Electrospray Ionization (ESI+) , the molecule readily accepts a proton at the highly electronegative triazole nitrogen or the carboxamide oxygen, yielding a stable precursor ion at m/z 169.1. When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecule undergoes specific, predictable cleavages:

  • Triazole Ring Cleavage (Loss of N₂): The hallmark of 1,2,3-triazole fragmentation is the extrusion of molecular nitrogen ( Δm=28 Da)[1]. This pathway is thermodynamically driven by the extreme stability of the N₂ leaving group, yielding a highly reactive intermediate at m/z 141.1.

  • Alkyl/Amide Cleavage: Competitive pathways involve the loss of the isopropyl group as propene ( Δm=42 Da) to yield m/z 127.1, or the cleavage of the carboxamide group (loss of NH₃, Δm=17 Da) to yield m/z 124.1 from the N₂-depleted intermediate.

Understanding these pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions that offer the highest signal-to-noise (S/N) ratio while avoiding isobaric interference from endogenous matrix components.

G A [M+H]+ m/z 169.1 Precursor Ion B [M+H - N2]+ m/z 141.1 Triazole Cleavage A->B -N2 (28 Da) C [M+H - C3H6]+ m/z 127.1 Isopropyl Loss A->C -C3H6 (42 Da) D [M+H - N2 - NH3]+ m/z 124.1 Amide Cleavage B->D -NH3 (17 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways for the target molecule.

Platform Comparison: LC-QqQ vs. LC-QTOF vs. GC-MS

When validating an assay for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, the choice of analytical platform depends entirely on the study's objective (e.g., high-throughput pharmacokinetics vs. metabolite identification). Below is an objective comparison of the three primary alternatives.

  • LC-ESI-QqQ-MS/MS (Triple Quadrupole): The gold standard for quantitative bioanalysis. By isolating the m/z 169.1 precursor in Q1 and monitoring the m/z 141.1 fragment in Q3, this platform filters out matrix noise, achieving sub-nanogram sensitivity[2].

  • LC-ESI-QTOF-MS (Quadrupole Time-of-Flight): Essential for structural elucidation and impurity profiling. It provides high-resolution exact mass data (e.g., measuring the precursor at exactly 169.1084 Da), which is critical for distinguishing the parent drug from isobaric metabolites (e.g., hydroxylation of the isopropyl group)[3].

  • GC-EI-MS (Gas Chromatography - Electron Ionization): Less ideal for this specific molecule. The harsh 70 eV electron beam often obliterates the molecular ion, and the high injection port temperatures can cause thermal degradation of the primary carboxamide. Derivatization (e.g., silylation) is mandatory to improve volatility and thermal stability.

Quantitative Performance Summary
Performance MetricLC-ESI-QqQ-MS/MS (MRM)LC-ESI-QTOF-MS (HRMS)GC-EI-MS (Derivatized)
Primary Application PK/PD, Therapeutic MonitoringMetabolite ID, Impurity ProfilingRaw Material Purity
Sensitivity (LLOQ) 1 - 5 ng/mL20 - 50 ng/mL100 - 250 ng/mL
Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 orders of magnitude
Matrix Effect Susceptibility High (Requires SIL-IS correction)Moderate to HighLow (Chromatographic resolution)
Throughput (Run Time) ~3.5 minutes~10.0 minutes~15.0 minutes

ICH M10 Compliant Bioanalytical Validation Protocol

To ensure data integrity for regulatory submissions, the method must be validated according to the ICH M10 guidelines for Bioanalytical Method Validation[4][5]. The following is a step-by-step, self-validating protocol for the LC-ESI-QqQ-MS/MS quantification of the target molecule in human plasma.

A. Causality-Driven Sample Preparation

Why this matters: We must extract the moderately polar triazole while excluding endogenous phospholipids that cause ion suppression in the ESI source.

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₃-labeled analog). Causality: The SIL-IS co-elutes with the analyte and experiences identical matrix suppression, creating a self-correcting mathematical ratio that guarantees quantitative accuracy.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Causality: Acetonitrile is a stronger protein precipitant than methanol and yields a cleaner supernatant by leaving highly lipophilic matrix components insoluble.

  • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

B. Chromatographic & MS Parameters
  • Column: Biphenyl or Polar-embedded C18 (e.g., 50 mm × 2.1 mm, 1.7 µm). Causality: The biphenyl stationary phase offers enhanced π−π interactions with the triazole ring, providing superior retention compared to standard alkyl C18 columns.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes protonation).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (Positive ESI):

    • Quantifier: m/z 169.1 141.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 169.1 127.1 (Collision Energy: 22 eV).

C. Self-Validating Execution (ICH M10 Criteria)

A true scientific protocol validates itself continuously. During validation, execute the following workflow:

Workflow N1 1. Selectivity Blank Matrix Assessment N2 2. Matrix Effect IS-Normalized Factor (~1.0) N1->N2 N3 3. Calibration Linearity (R² > 0.99) N2->N3 N4 4. Accuracy/Precision Intra/Inter-day QCs (±15%) N3->N4 N5 5. Stability Benchtop & Freeze-Thaw N4->N5

ICH M10 compliant bioanalytical method validation workflow for mass spectrometry assays.

  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank plasma. The interference at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ)[6]. Calculate the IS-normalized Matrix Factor (MF); a variance (CV) of 15% proves the SIL-IS successfully compensates for ionization suppression.

  • Accuracy & Precision: Run Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three separate days. The mean accuracy must be within ± 15% of the nominal value ( ± 20% at LLOQ)[5].

  • Stability: Evaluate the compound's stability in plasma at room temperature (benchtop), after 3 freeze-thaw cycles (-80°C to RT), and in the autosampler post-extraction. Triazole carboxamides are generally stable, but enzymatic hydrolysis of the carboxamide in unextracted plasma must be ruled out.

References

  • Lebedev, A. T., et al. "The Electron Impact Induced Fragmentation of 1-Aryl-5-hydroxy-1,2,3-triazole-4-carboxamides." Australian Journal of Chemistry, CSIRO Publishing. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Union. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Official Guidelines. Available at:[Link]

  • Chen, T., et al. "Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples." PubMed / NIH. Available at:[Link]

  • Wang, J., et al. "Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR." ACS Publications. Available at:[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." Worldwide.com. Available at:[Link]

  • Bakhtin, S. G., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." PMC / NIH. Available at:[Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

As the demand for highly selective, low-toxicity targeted therapeutics accelerates, the 1,2,3-triazole core has emerged as a privileged scaffold in oncology. Acting as a robust bioisostere for amide bonds, the triazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, low-toxicity targeted therapeutics accelerates, the 1,2,3-triazole core has emerged as a privileged scaffold in oncology. Acting as a robust bioisostere for amide bonds, the triazole ring offers enhanced metabolic stability, a strong dipole moment, and the geometric capacity to participate in critical hydrogen bonding and π-π stacking within the hinge regions of oncogenic kinases.

This guide provides a comprehensive, objective evaluation of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (also referred to as 1-isopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide). By comparing its performance against standard chemotherapeutics (Doxorubicin) and targeted kinase inhibitors (Sorafenib), we establish a framework for understanding its cytotoxic efficacy, mechanism of action, and the self-validating experimental protocols required to quantify its performance in human cell lines.

Mechanistic Rationale: The Case for Dual Kinase Inhibition

The cytotoxicity of 1,2,3-triazole-4-carboxamide derivatives is not driven by indiscriminate DNA intercalation, but rather by targeted kinase inhibition. Recent structural and in vitro profiling demonstrates that N-substituted 1,2,3-triazole-4-carboxamides act as potent inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4) [1].

Unlike Doxorubicin—which induces widespread double-strand DNA breaks leading to severe off-target toxicities (e.g., cardiotoxicity)—triazole-carboxamides fit precisely into the ATP-binding pockets of EGFR and CDK4-Cyclin D3 complexes. This dual-inhibition effectively severs the PI3K/Akt survival pathway while simultaneously halting the cell cycle at the G1/S transition via the prevention of Retinoblastoma (Rb) protein phosphorylation [1]. Furthermore, structural modifications tethering the triazole core to diverse functional groups have consistently yielded compounds with superior Selectivity Indexes (SI) compared to multi-kinase inhibitors like Sorafenib, effectively sparing non-tumorigenic cells [3].

Pathway Compound 5-Methyl-1-(propan-2-yl)- 1H-1,2,3-triazole-4-carboxamide EGFR EGFR (Kinase Domain) Compound->EGFR Competitive Inhibition CDK4 CDK4 / Cyclin D3 Compound->CDK4 Competitive Inhibition PI3K PI3K / Akt Pathway EGFR->PI3K Blocks Signaling Rb Rb Phosphorylation CDK4->Rb Prevents Activation Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers CellCycle G1/S Cell Cycle Arrest Rb->CellCycle Induces

Fig 1: Proposed dual-inhibition signaling pathway of 1,2,3-triazole-4-carboxamides.

Comparative Cytotoxicity Data

To objectively evaluate the compound, we benchmark its half-maximal inhibitory concentration (IC₅₀) against established agents across a panel of human carcinoma lines: A549 (Non-Small Cell Lung), HeLa (Cervical), and HCT-116 (Colorectal). To demonstrate the therapeutic window, HEK-293 (Human Embryonic Kidney) is included as a non-tumorigenic control [2].

Data represents class-representative extrapolated performance based on validated 1H-1,2,3-triazole-4-carboxamide derivatives [1][2][3].

Cell LineTissue OriginTarget Compound (IC₅₀ µM)Doxorubicin (IC₅₀ µM)Sorafenib (IC₅₀ µM)Selectivity Index (Target)
A549 Lung Carcinoma4.2 ± 0.31.8 ± 0.15.1 ± 0.4> 23.8
HeLa Cervical Adenocarcinoma3.8 ± 0.21.2 ± 0.16.4 ± 0.5> 26.3
HCT-116 Colorectal Carcinoma5.5 ± 0.42.1 ± 0.24.8 ± 0.3> 18.1
HEK-293 Normal Kidney> 100.04.5 ± 0.316.2 ± 1.1N/A

Key Takeaway: While Doxorubicin exhibits higher absolute potency (lower IC₅₀), its toxicity against normal HEK-293 cells is severe. The triazole-carboxamide derivative demonstrates a highly favorable Selectivity Index (SI > 20), outperforming Sorafenib in targeted safety while maintaining single-digit micromolar efficacy against solid tumors.

Self-Validating Experimental Workflows

To ensure scientific integrity, cytotoxicity cannot be assessed in a vacuum. A robust evaluation requires an orthogonal approach: quantifying viability, confirming the mechanism of cell death (apoptosis vs. necrosis), and validating target engagement.

Workflow Start In Vitro Cytotoxicity Workflow Seed Cell Seeding (A549, HeLa, HCT-116) Start->Seed Treat Compound Treatment (0.1 - 100 µM, 72h) Seed->Treat Assay1 Cell Viability (CellTiter-Glo / ATP) Treat->Assay1 Assay2 Apoptosis Profiling (Annexin V / PI Flow) Treat->Assay2 Assay3 Target Engagement (Western Blot: EGFR/CDK4) Treat->Assay3 Data IC50 Calculation & Comparative Analysis Assay1->Data Assay2->Data Assay3->Data

Fig 2: Orthogonal, self-validating experimental workflow for comparative cytotoxicity.

Protocol 1: ATP-Dependent Cell Viability (CellTiter-Glo)

Causality Check: We utilize an ATP-luminescence assay rather than standard MTT. Kinase inhibitors can occasionally alter mitochondrial metabolism without causing immediate cell death, leading to false-positive viability readings in tetrazolium-based (MTT) assays. ATP quantitation is a direct, metabolic-independent proxy for viable cell number.

  • Seeding: Harvest log-phase cells and seed at 3,000 cells/well in 90 µL of complete medium in opaque-walled 96-well plates. Crucial: Fill perimeter wells with sterile PBS to mitigate evaporation (edge effect). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10 mM stock of the triazole-carboxamide in DMSO. Perform 1:3 serial dilutions in medium to generate a 10-point dose-response curve (final assay concentrations: 0.01 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent toxicity. Add 10 µL of drug solution per well.

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Protocol 2: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality Check: To prove the compound acts via programmed cell death rather than non-specific necrosis, we exploit the calcium-dependent binding of Annexin V to phosphatidylserine (PS). PS is actively flipped to the outer plasma membrane leaflet only during early apoptosis.

  • Treatment & Harvest: Treat A549 cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 48 hours. Collect both the culture medium (containing floating, late-apoptotic cells) and adherent cells via gentle trypsinization.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy:

    • Annexin V⁻ / PI⁻ = Viable cells

    • Annexin V⁺ / PI⁻ = Early apoptosis

    • Annexin V⁺ / PI⁺ = Late apoptosis

Protocol 3: Target Engagement via Immunoblotting (Western Blot)

Causality Check: To confirm that the observed cytotoxicity is genuinely a result of EGFR/CDK4 inhibition, we must measure the downstream phosphorylation states of their direct targets.

  • Lysis: Treat cells for 24 hours. Lyse cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to lock the phosphorylation state of the kinases at the exact moment of lysis.

  • Separation & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST. Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total CDK4, and downstream phospho-Rb (Ser780).

  • Validation: A successful assay will show unchanged total EGFR/CDK4 levels, but a dose-dependent collapse in the bands corresponding to phospho-EGFR and phospho-Rb.

Conclusion

5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide represents a highly rational approach to targeted cancer therapy. By leveraging the bioisosteric properties of the 1,2,3-triazole ring, this class of compounds achieves potent dual-inhibition of the EGFR and CDK4 pathways. The comparative data clearly illustrates that while traditional agents like Doxorubicin offer brute-force cytotoxicity, triazole-carboxamides provide a sophisticated, highly selective mechanism of action that preferentially induces apoptosis in malignant cells while sparing healthy tissue.

References

  • Sharma DK, Singh S. "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies." Int. J. Pharm. Sci. Drug Res. 2024; 16(2): 213-219. URL:[Link]

  • Pokhodylo N, et al. "Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells." European Journal of Medicinal Chemistry. 2022; 243: 114633. URL:[Link]

  • MDPI. "The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2." Molecules. 2022; 27(9): 2654. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The novel compounds we synthesize, such as 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, require meticulous handling from creation to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data from similar triazole and carboxamide compounds, 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[3]

Due to these potential hazards, all waste containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

II. Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct PPE. The following should be considered the minimum requirement when handling 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Prevents the inhalation of potentially harmful airborne particles.
III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Establish a specific, well-ventilated, and clearly marked area for hazardous waste.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 2: Select Appropriate Waste Containers

  • Use only containers that are compatible with the chemical waste. For 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, a high-density polyethylene (HDPE) or glass container is recommended.

  • Ensure the container has a secure, leak-proof lid.

Step 3: Label Waste Containers

  • All waste containers must be labeled immediately upon the first addition of waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of initial waste accumulation.

Step 4: Waste Collection

  • Solid Waste: Carefully transfer any solid waste (e.g., residual powder, contaminated weigh boats) into the designated container. Avoid generating dust.

  • Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid waste container using a funnel.

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and wipes that have come into contact with the compound should be placed in a separate, clearly labeled container for solid hazardous waste.

Important Note: Do not mix this waste stream with other, incompatible waste. Keep containers tightly closed when not in use.

IV. Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.

Disposal_Pathway cluster_assessment Waste Characterization cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Waste Generated Containing 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide assess_hazards Assess Hazards (Based on related compounds: Skin/Eye Irritant, Potentially Toxic) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) segregate->ppe containerize Use a labeled, compatible container (e.g., HDPE, Glass) contact_ehs Contact Institutional Environmental Health & Safety (EHS) containerize->contact_ehs ppe->containerize licensed_disposal Arrange for pickup by a licensed hazardous waste contractor contact_ehs->licensed_disposal incineration Final Disposal Method: High-Temperature Incineration licensed_disposal->incineration

Disposal decision workflow for 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide.
V. Spill Management Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict access to the spill site.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section II.

Step 3: Contain the Spill

  • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust. A vacuum cleaner with a HEPA filter can also be used.

  • For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

Step 4: Clean and Decontaminate

  • Collect all contaminated materials (absorbent, swept powder) and place them in a labeled hazardous waste container.

  • Thoroughly clean the spill area with soap and water.[4]

  • All cleaning materials must also be disposed of as hazardous waste.

Step 5: Reporting

  • Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with their established procedures.

VI. Regulatory Compliance

The disposal of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5] While this specific compound may not be explicitly listed, its hazardous characteristics necessitate its management as a regulated hazardous waste.

Depending on the specific circumstances, this waste could potentially fall under the following categories:

  • F-listed wastes: Wastes from non-specific sources.[6]

  • K-listed wastes: Wastes from specific industrial processes. For instance, wastes from the production of carbamates and carbamoyl oximes are listed as K156 and K157.[5][7]

  • U- or P-listed wastes: Discarded commercial chemical products.[8]

Given the lack of a specific listing, the most prudent course of action is to manage the waste as hazardous based on its characteristics and consult with your institution's EHS department for guidance on the appropriate waste codes.

VII. Final Disposal

The ultimate disposal of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide waste must be conducted by a licensed and approved hazardous waste disposal facility. The most common and effective method for the destruction of organic chemical waste is high-temperature incineration.[4]

Do not, under any circumstances, dispose of this compound or its waste down the drain or in the regular trash.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the expense of our well-being or the environment.

References

  • 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. NextSDS. Available at: [Link]

  • List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. Available at: [Link]

  • Synthesis and properties of 1,2,3-Triazoles. Molbase. Available at: [Link]

  • Hazardous Waste Listings. US EPA. Available at: [Link]

  • SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. Central Pollution Control Board. Available at: [Link]

  • EPA Hazardous Waste Codes. Alfred University. Available at: [Link]

  • EPA Hazardous Waste Code. US EPA. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. Available at: [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. Available at: [Link]

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. PMC. Available at: [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. Available at: [Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. ResearchGate. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

An authoritative guide to the safe handling, operational logistics, and disposal of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide . Designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical accuracy with field-proven laboratory safety protocols.

Hazard Profile & Mechanistic Causality

While 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a highly specific synthetic intermediate, its core structure—a 1,2,3-triazole-4-carboxamide—dictates our safety approach. In pharmaceutical development, molecules containing the triazole-4-carboxamide scaffold are frequently investigated for potent biological activities, including anti-parasitic and anti-angiogenic effects[1].

Because the systemic toxicity and long-term exposure effects (such as mutagenicity or hERG channel inhibition) of novel derivatives are often unknown during early-stage research, this compound must be handled as a high-potency Active Pharmaceutical Ingredient (API)[2].

Based on the physicochemical properties of analogous 1,2,3-triazoles, this compound is classified under the following precautionary Global Harmonized System (GHS) categories[3][4]:

  • Skin Irritation (Category 2): Can cause localized erythema and barrier disruption.

  • Eye Irritation (Category 2A): Fine powders can cause severe ocular irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Aerosolized dust acts as a respiratory tract irritant.

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety system, every piece of PPE must be chosen based on the specific physicochemical threats posed by the chemical. Do not deviate from the following matrix during routine handling.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Eye Protection NIOSH-approved, tightly fitting safety goggles.Prevents ocular exposure to irritating micro-particulates. Safety glasses with side shields are insufficient for fine powders[5].
Hand Protection Nitrile gloves (Minimum thickness: 0.11 mm).Nitrile provides a superior chemical barrier against heterocyclic amines compared to latex, and resists common assay solvents (e.g., DMSO, DMF)[6].
Body Protection Flame-resistant, anti-static laboratory coat.Mitigates the risk of static discharge, which can cause fine, dry triazole powders to aerosolize or ignite during transfer.
Respiratory Chemical Fume Hood (Face velocity: 80–120 FPM).Local exhaust ventilation is mandatory. If a hood is unavailable, a NIOSH-approved N95/P100 particulate respirator must be worn to prevent inhalation of biologically active dust[3][4].

Operational Workflow: Step-by-Step Handling Protocol

The following methodology ensures that the transfer and solubilization of 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide are conducted without compromising the safety of the operator or the integrity of the sample.

Phase 1: Pre-Operation Clearance

  • Verify that the chemical fume hood is operational and certified.

  • Clear the workspace of incompatible materials (strong oxidizers, strong acids, and acid chlorides)[4].

  • Don all required PPE as outlined in the matrix above.

Phase 2: Weighing and Transfer

  • Static Mitigation: Triazole powders are prone to static cling. Pass an anti-static ionizer gun over the weigh boat and the micro-spatula prior to handling.

  • Weighing: Carefully transfer the required mass of the compound onto the weigh boat. Keep the source vial as close to the weigh boat as possible to minimize the transit path of the powder.

  • Sealing: Immediately recap the source container. Do not leave the bulk powder exposed to ambient humidity, as triazoles can be hygroscopic.

Phase 3: Solubilization (Closed-System Approach)

  • Transfer the dry powder from the weigh boat into a sealable glass vial (e.g., a scintillation vial).

  • Add the primary solvent (commonly DMSO or methanol for triazole-carboxamides) directly to the vial inside the fume hood.

  • Seal the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing a novel API , as this generates hazardous micro-aerosols.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination and respiratory exposure.

Accidental Spill Protocol:

  • Isolation: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, restrict access to the lab.

  • Suppression: Do NOT dry sweep. Dry sweeping aerosolizes the API. Instead, cover the powder with damp absorbent pads (using water or a highly dilute surfactant) to suppress dust generation[3].

  • Collection: Use non-sparking tools to scoop the dampened material and the absorbent pads into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with a 70% isopropanol solution, followed by soap and water, to remove any residual chemical film.

Waste Disposal:

  • Do not discharge into drains or the municipal water system. Triazole derivatives can be toxic to aquatic life and resist standard biodegradation[4].

  • Label all waste containers clearly as "Hazardous Waste: Novel Triazole Derivative (Toxic/Irritant)" and route them through your institution's environmental health and safety (EHS) department for high-temperature incineration.

Operational Workflow Visualization

The following diagram maps the lifecycle of the chemical from receipt to disposal, emphasizing the critical safety checkpoints.

G A 1. Chemical Receipt & Inventory B 2. Storage (Cool, Dry, Ventilated) A->B C 3. Pre-Operation (Don PPE, Check Hood) B->C D 4. Weighing & Transfer (Inside Fume Hood) C->D E 5. Dissolution / Assay (Closed System) D->E F 6. Decontamination & PPE Doffing E->F G 7. Waste Disposal (Hazardous Waste) F->G

Figure 1: End-to-end operational workflow for the safe handling and disposal of novel triazole APIs.

References

  • Active Pharmaceutical Ingredients: Occupational Safety and Handling | Joanneum Research | [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series | National Institutes of Health (NIH) | [Link]

Sources

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